2-[(4-Aminophenyl)amino]-acetamide
Description
Properties
Molecular Formula |
C8H11N3O |
|---|---|
Molecular Weight |
165.19 g/mol |
IUPAC Name |
2-(4-aminoanilino)acetamide |
InChI |
InChI=1S/C8H11N3O/c9-6-1-3-7(4-2-6)11-5-8(10)12/h1-4,11H,5,9H2,(H2,10,12) |
InChI Key |
SUVDKDKSNYZGFY-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1N)NCC(=O)N |
Canonical SMILES |
C1=CC(=CC=C1N)NCC(=O)N |
sequence |
G |
Origin of Product |
United States |
Foundational & Exploratory
difference between 4-aminoacetanilide and 2-[(4-Aminophenyl)amino]-acetamide
This guide provides an in-depth technical analysis comparing 4-aminoacetanilide and 2-[(4-aminophenyl)amino]-acetamide . While both compounds are derivatives of
Part 1: Chemical Identity & Structural Divergence
The core difference lies in the linkage between the aromatic ring and the acetamide group. 4-aminoacetanilide is an
Comparative Identity Table
| Feature | 4-Aminoacetanilide | 2-[(4-Aminophenyl)amino]-acetamide |
| IUPAC Name | 2-(4-aminoanilino)acetamide | |
| Common Names | ||
| CAS Number | 122-80-5 | Not widely indexed (Structural Isomer of 1395638-29-5) |
| Molecular Formula | ||
| Molecular Weight | 150.18 g/mol | 165.19 g/mol |
| Structural Class | Aromatic Amide (Anilide) | |
| Key Functional Group | Acetamido ( | Carbamoylmethylamino ( |
| Primary Use | Intermediate for Paracetamol, Azo Dyes | Impurity in PPD/Chloroacetamide formulations; Dye intermediate |
Note on Nomenclature: The user-specified name "2-[(4-Aminophenyl)amino]-acetamide" refers to a structure where the 4-aminophenyl group is attached to the nitrogen of the 2-amino group of acetamide. This is distinct from 2-amino-
-(4-aminophenyl)acetamide (CAS 1395638-29-5), where the glycine moiety is amidated to the aniline ring.
Part 2: Synthesis & Reaction Pathways
The divergence in these structures stems from the specific functionalization of
Synthesis of 4-Aminoacetanilide (Acylation)
This compound is formed via the nucleophilic acyl substitution of PPD.
-
Reagents: Acetic anhydride (
) or Acetyl chloride. -
Mechanism: The lone pair of the PPD nitrogen attacks the carbonyl carbon of the acetylating agent.
-
Selectivity: Mono-acetylation is achieved by controlling stoichiometry or pH.
-
Industrial Relevance: It is the penultimate precursor in the synthesis of Paracetamol (Acetaminophen) via reduction of
-nitroacetanilide or direct acetylation of PPD.
Synthesis of 2-[(4-Aminophenyl)amino]-acetamide (Alkylation)
This compound is formed via nucleophilic substitution (
-
Reagents: 2-Chloroacetamide (
). -
Mechanism: The lone pair of the PPD nitrogen attacks the
-carbon of 2-chloroacetamide, displacing the chloride ion. -
Context: This reaction often occurs as a side reaction or impurity pathway in cosmetic formulations (e.g., hair dyes) where PPD and chloroacetamide (a preservative) coexist, or in the synthesis of specific glycinamide-based dyes.
Pathway Visualization (DOT Diagram)
Figure 1: Divergent synthesis pathways from p-phenylenediamine (PPD). Pathway A leads to the amide linkage (Anilide), while Pathway B leads to the amine linkage (Glycinamide derivative).
Part 3: Analytical Differentiation
Researchers must use spectroscopic methods to distinguish these compounds, as they may co-elute in generic HPLC gradients due to similar polarity.
Nuclear Magnetic Resonance ( H-NMR)
-
4-Aminoacetanilide:
-
Distinctive Signal: A sharp singlet around
2.0–2.1 ppm corresponding to the methyl group ( ) of the acetamide. -
Amide Proton: A broad singlet downfield (
9.0–10.0 ppm).
-
-
2-[(4-Aminophenyl)amino]-acetamide:
-
Distinctive Signal: A singlet (or doublet if coupled to NH) around
3.5–4.0 ppm corresponding to the methylene group ( ) between the amine and the amide carbonyl. -
Absence: No methyl singlet at 2.0 ppm.
-
Primary Amide Protons: Two broad singlets for the terminal
group.
-
Mass Spectrometry (MS/MS Fragmentation)
-
4-Aminoacetanilide (Precursor
):-
Primary Loss: Loss of Ketene (
, 42 Da) or Acetyl radical. -
Characteristic Fragment:
108/109 (p-phenylenediamine radical cation).
-
-
2-[(4-Aminophenyl)amino]-acetamide (Precursor
):-
Primary Loss: Loss of Acetamide (
, 59 Da) or cleavage of the bond. -
Characteristic Fragment:
107 ( ) or 121 ( ).
-
Part 4: Biological & Toxicological Implications
4-Aminoacetanilide
-
Role: A key metabolite and intermediate. It is generally considered less toxic than PPD itself but can still undergo metabolic activation.
-
Toxicity: It is a skin sensitizer.[1] In the body, it can be deacetylated back to PPD or
-hydroxylated, leading to potential methemoglobinemia, though significantly less potent than free aniline derivatives.
2-[(4-Aminophenyl)amino]-acetamide
-
Role: Likely an impurity in PPD-containing hair dyes preserved with chloroacetamide.
-
Toxicity Risk: This compound retains a secondary amine structure linked to the aromatic ring. Secondary aromatic amines can be nitrosated to form nitrosamines , which are potent carcinogens.
-
Sensitization: As a derivative of PPD and chloroacetamide (both strong sensitizers), this adduct is likely a potent contact allergen. The "glycinamide" tail does not significantly detoxify the aromatic amine moiety compared to acetylation.
References
-
Singh, K., et al. (2016). "A review on Synthesis of Aminoacetanilides." Journal of Integrated Science & Technology.
-
Corbett, J. F. (1973). "The Role of Meta Difunctional Benzene Derivatives in Oxidative Hair Dyeing." Journal of the Society of Cosmetic Chemists.[2]
-
National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CID 31230, 4-Aminoacetanilide."
-
Schwensen, J. F., et al. (2012). "Chloroacetamide and cysteamine hydrochloride: new sensitizers in hairdressers?" Contact Dermatitis.[1][3][4]
Sources
Navigating the Labyrinth of Solution Stability for Aminoacetamide Derivatives: A Technical Guide
For Immediate Release
[City, State] – [Date] – Researchers, scientists, and drug development professionals working with aminoacetamide derivatives face a critical, yet often underestimated, challenge: ensuring the stability of these compounds in solution. The inherent reactivity of the amino and amide functionalities can lead to a variety of degradation pathways, compromising sample integrity, affecting analytical accuracy, and ultimately impacting the viability of therapeutic candidates. This in-depth technical guide provides a comprehensive framework for understanding, predicting, and mitigating the solution-state instability of aminoacetamide derivatives.
Introduction: The Double-Edged Sword of Reactivity
Aminoacetamide derivatives are a cornerstone of medicinal chemistry, appearing in a vast array of therapeutic agents. Their structure, characterized by a primary or secondary amine linked to an acetamide group, provides a versatile scaffold for molecular design. However, the very features that make them attractive for biological activity also render them susceptible to degradation in aqueous and other solvent systems. Understanding these degradation pathways is not merely an academic exercise; it is a fundamental prerequisite for robust drug discovery and development.
This guide will dissect the principal mechanisms of degradation, explore the key factors that influence stability, and provide detailed, field-proven protocols for assessing the stability of aminoacetamide derivatives. By adopting a proactive and systematic approach to stability testing, researchers can de-risk their projects, ensure data reliability, and accelerate the journey from discovery to clinic.
Primary Degradation Pathways: The Chemical Adversaries
The solution-state stability of aminoacetamide derivatives is primarily threatened by three key chemical reactions: hydrolysis, intramolecular cyclization, and oxidation. Each of these pathways can be influenced by a variety of factors, leading to a complex interplay of degradation kinetics.
Hydrolysis: The Ubiquitous Threat
The amide bond, while generally more stable than an ester linkage, is susceptible to cleavage under both acidic and basic conditions.[1][2] This hydrolytic cleavage of the acetamide group yields the corresponding amino derivative and acetic acid.[3]
-
Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the amide is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[2][4]
-
Base-Catalyzed Hydrolysis: In basic media, the hydroxide ion directly attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate that subsequently collapses to yield the carboxylate and the amine.[5]
The rate of hydrolysis is often significantly pH-dependent.[3][6] For many amide-containing compounds, maximum stability is observed in the neutral pH range, with degradation rates increasing at both acidic and alkaline pH.[6][7]
Intramolecular Cyclization: A Proximity-Driven Reaction
The close proximity of the amino and amide groups in aminoacetamide derivatives can facilitate intramolecular reactions, leading to the formation of cyclic structures such as lactams or other heterocyclic systems.[8][9][10] This pathway is particularly relevant for derivatives where the linker between the amino and amide groups allows for the formation of a thermodynamically stable five- or six-membered ring. The propensity for intramolecular cyclization can be influenced by the substitution pattern on the amino and acetamide groups, as well as the nature of the solvent.
For instance, studies on N-aryl amides have demonstrated their ability to undergo intramolecular cyclization to form 3-amino oxindoles.[8] Similarly, intramolecular cyclization of amino esters and amino carbonates can lead to the formation of lactams and oxazolidinones, respectively.[9]
Oxidation: The Silent Saboteur
The amino group and, in some cases, other susceptible moieties within the derivative's structure can be prone to oxidation.[3] This can be initiated by dissolved oxygen, trace metal ions, or exposure to light (photodegradation).[3][11][12] Oxidative degradation can lead to a variety of products, often with altered biological activity and potentially introducing toxicity. It is crucial to consider the potential for oxidation, especially for compounds with electron-rich aromatic rings or other easily oxidizable functional groups.[3]
Key Factors Influencing Stability: A Multifactorial Puzzle
The stability of an aminoacetamide derivative in solution is not an intrinsic property but rather a dynamic interplay of several environmental and structural factors. A thorough understanding of these factors is essential for designing robust formulations and analytical methods.
pH: The Master Regulator
As discussed, pH is a critical determinant of hydrolytic stability.[3][6] The pH of the solution dictates the protonation state of both the amino group and the amide, influencing their reactivity. A comprehensive pH-rate profile is often the first and most informative experiment to conduct when assessing the stability of a new aminoacetamide derivative.
Temperature: The Accelerator
As with most chemical reactions, the rate of degradation of aminoacetamide derivatives increases with temperature.[3][11][12][13][14] This relationship often follows the Arrhenius equation, allowing for the prediction of shelf-life at different storage temperatures based on accelerated stability studies.[6] It is imperative to control and monitor the temperature during all stages of handling and analysis.
Solvent Composition: More Than Just a Medium
The choice of solvent can have a profound impact on stability. The polarity, proticity, and presence of co-solvents can influence the rates of all major degradation pathways. For example, the use of deoxygenated solvents can mitigate oxidative degradation.[3] Furthermore, some organic solvents, like methanol, have been shown to react with certain derivatives to form more stable products.[15]
Light Exposure: The Energy for Degradation
Exposure to light, particularly UV radiation, can induce photodegradation.[3][11][12] This is a critical consideration for both the storage of solutions and during analytical procedures that utilize UV detectors. Protecting solutions from light by using amber vials or working in a light-controlled environment is a simple yet effective preventative measure.
Presence of Excipients and Other Components
In formulated products, the presence of buffers, salts, and other excipients can influence stability.[16] These components can alter the pH, ionic strength, and catalytic environment of the solution. Compatibility studies with potential formulation components are therefore a crucial step in drug development.
A Systematic Approach to Stability Assessment: From Prediction to Confirmation
A robust stability assessment program should be a multi-step process, incorporating both predictive and experimental approaches. The following workflow provides a comprehensive framework for characterizing the stability of aminoacetamide derivatives.
Figure 1: A systematic workflow for assessing the stability of aminoacetamide derivatives.
Experimental Protocols: A Practical Guide
The following protocols provide detailed, step-by-step methodologies for key stability experiments.
Objective: To rapidly identify potential degradation pathways and the conditions that promote them.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of the aminoacetamide derivative in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl. Incubate at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).[3]
-
Base Hydrolysis: To another aliquot, add an equal volume of 0.1 M NaOH. Incubate under the same conditions as the acid hydrolysis.[3]
-
Oxidative Degradation: To a third aliquot, add an equal volume of 3% hydrogen peroxide. Keep at room temperature, protected from light, for 24 hours.[3]
-
Photodegradation: Expose a solution of the compound to a controlled light source (e.g., a photostability chamber) for a specified duration. A control sample should be kept in the dark.
-
Thermal Degradation: Incubate a solution of the compound at an elevated temperature (e.g., 60°C) in the dark.
-
-
Sample Analysis: At appropriate time points, withdraw aliquots, neutralize if necessary, and dilute with the mobile phase for analysis by a stability-indicating HPLC method.
Causality Behind Experimental Choices: The use of strong acid, strong base, and an oxidizing agent is designed to accelerate degradation, allowing for the rapid identification of the major degradation products. The elevated temperature further speeds up these reactions.
Objective: To determine the effect of pH on the degradation rate of the compound.
Methodology:
-
Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., pH 2 to 12).
-
Sample Preparation: Spike the aminoacetamide derivative into each buffer to a final concentration suitable for HPLC analysis.
-
Incubation: Incubate the samples at a constant, elevated temperature (e.g., 50°C or 60°C) to accelerate degradation.
-
Time-Point Analysis: At multiple time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw aliquots from each pH solution.
-
HPLC Analysis: Analyze the samples using a validated, stability-indicating HPLC method to quantify the remaining parent compound.
-
Data Analysis: For each pH, plot the natural logarithm of the concentration of the parent compound versus time. The slope of this line will be the pseudo-first-order degradation rate constant (k). Plot log(k) versus pH to generate the pH-rate profile.[6][7]
Self-Validating System: The inclusion of multiple time points allows for the confirmation of first-order kinetics. The use of a stability-indicating HPLC method ensures that the parent peak is resolved from all degradation products, providing accurate quantification.
Data Presentation: Clarity and Comparability
Summarizing stability data in a clear and concise format is crucial for interpretation and decision-making.
Table 1: Summary of Forced Degradation Results for Compound X
| Stress Condition | Incubation Time (h) | Temperature (°C) | % Degradation | Major Degradants (RRT) |
| 0.1 M HCl | 24 | 60 | 15.2 | 0.85 (Hydrolysis Product) |
| 0.1 M NaOH | 24 | 60 | 35.8 | 0.85 (Hydrolysis Product) |
| 3% H₂O₂ | 24 | RT | 8.5 | 1.15 (Oxidation Product) |
| Light | 48 | RT | 2.1 | Minor peaks |
| Heat | 48 | 60 | 5.5 | 0.85 (Hydrolysis Product) |
Table 2: pH-Dependent Degradation Rate Constants for Compound Y at 60°C
| pH | k (h⁻¹) | Half-life (t½) (h) |
| 2.0 | 0.045 | 15.4 |
| 4.0 | 0.012 | 57.8 |
| 6.0 | 0.005 | 138.6 |
| 8.0 | 0.028 | 24.8 |
| 10.0 | 0.150 | 4.6 |
Conclusion: Proactive Stability Management for Successful Drug Development
The solution-state stability of aminoacetamide derivatives is a complex but manageable challenge. By understanding the fundamental degradation pathways, systematically investigating the key influencing factors, and implementing robust analytical protocols, researchers can ensure the integrity of their data and the quality of their drug candidates. A proactive approach to stability assessment, initiated early in the drug discovery process, is not just good scientific practice; it is a critical component of a successful and efficient drug development program. The insights gained from these studies will guide formulation development, define appropriate storage conditions, and ultimately contribute to the delivery of safe and effective medicines to patients.
References
- Benchchem. N-(4-AMINO-2-METHYLQUINOLIN-6-YL)ACETAMIDE Stability in Aqueous Solutions. Technical Support Center.
- PubMed. Analysis of the stability of amino acids derivatized with naphthalene-2,3-dicarboxaldehyde using high-performance liquid chromatography and mass spectrometry.
- Chemical Communications (RSC Publishing). Intramolecular cyclization of N-aryl amides for the synthesis of 3-amino oxindoles.
- PMC. Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides.
- PMC - NIH. Thermally-Induced Substrate Release Via Intramolecular Cyclizations of Amino Esters and Amino Carbonates.
- Master Organic Chemistry. Amide Hydrolysis Using Acid Or Base.
- PubMed. Hydrolysis of amino acid amide derivatives of 2-aminofluorene, 4-aminobiphenyl and 4, 4-diaminobiphenyl by leucine aminopeptidase.
- ResearchGate. Advances in the evaluation of the stability and characteristics of the amino acid and amine derivatives obtained with the O-Phthaldialdehyde/3-mercaptopropionic acid and O-Phthaldialdehyde/N-Acetyl-L-Cysteine reagents. High-performance liquid chromatography-mass spectrometry study.
- RSC Publishing. The influence of pH and temperature on the stability of flutamide. An HPLC investigation and identification of the degradation product by EI+-MS.
- ResearchGate. Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis.
- PubMed. Intramolecular ester enolate-imine cyclization reactions for the asymmetric synthesis of polycyclic β-lactams and cyclic β-amino acid derivatives.
- PubMed. Factors affecting the stability of drugs and drug metabolites in biological matrices.
- ResearchGate. Factors Affecting the Stability of Drugs and Drug Metabolites in Biological Matrices | Request PDF.
- Chemical Pathways of Peptide Degradation. III. Effect of Primary Sequence on the Pathways of Deamidation of Asparaginyl Residues in Hexapeptides.
- University of Regina. On the hydrolysis mechanisms of amides and peptides.
- PubMed. Intramolecular cyclization of in situ generated adducts formed between thioamide dianions and thioformamides leading to generation of 5-amino-2-thiazolines and 5-aminothiazoles, and their fluorescence properties.
- Analytical Methods to Determine the Stability of Biopharmaceutical Products.
- International Journal of Science and Research Archive. Analytical techniques for peptide-based drug development: Characterization, stability and quality control.
- Degradation pathways of amino acids during thermal utilization of biomass: a review.
- PMC - NIH. Hydrothermal Degradation of Amino Acids.
- ResearchGate. Susceptible amino acids to chemical degradation.
- MDPI. Hydrolytic Stability of New Amino Acids Analogues of Memantine.
- PMC - NIH. Factors affecting the physical stability (aggregation) of peptide therapeutics.
- PMC. Antimicrobial activity and stability of the d-amino acid substituted derivatives of antimicrobial peptide polybia-MPI.
- Benchchem. A Researcher's Guide to Amino Acid Derivatization: A Comparative Study.
- Degradation kinetics of L-alanyl-L-glutamine and its derivatives in aqueous solution.
- Khan Academy. Acid and base-catalyzed hydrolysis of amides.
- PubMed. Stability study of flutamide in solid state and in aqueous solution.
- PMC. Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine.
- PMC. Thermal Compatibility of New ACEI Derivatives with Popular Excipients Used to Produce Solid Pharmaceutical Formulations.
- PubMed. Advances in the evaluation of the stability and characteristics of the amino acid and amine derivatives obtained with the o-phthaldialdehyde/3-mercaptopropionic acid and o-phthaldialdehyde/N-acetyl-L-cysteine reagents. High-performance liquid chromatography-mass spectrometry study.
- PMC. Strategies for overcoming protein and peptide instability in biodegradable drug delivery systems.
- MDPI. The Effects of Accelerated Temperature-Controlled Stability Systems on the Release Profile of Primary Bile Acid-Based Delivery Microcapsules.
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N-substituted p-phenylenediamine derivatives literature review
An In-depth Technical Guide to N-substituted p-Phenylenediamine Derivatives: Synthesis, Applications, and Emerging Concerns
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of N-substituted p-phenylenediamine (PPD) derivatives, a class of compounds pivotal to numerous industrial processes yet increasingly scrutinized for their environmental and health implications. We will dissect their core chemistry, from foundational synthesis protocols to their mechanisms of action as antioxidants, and conclude with a critical look at their toxicological profiles and environmental fate. This document is intended for researchers, chemists, and professionals in drug development and materials science who require a comprehensive understanding of this important chemical family.
The Core Moiety: p-Phenylenediamine and the Impact of N-Substitution
p-Phenylenediamine (benzene-1,4-diamine) is an aromatic amine with the formula C₆H₄(NH₂)₂. It exists as a white solid that darkens upon air oxidation[1]. The two amine groups on the benzene ring are highly susceptible to oxidation, a property that defines both the utility and the instability of the parent molecule. The primary applications of unsubstituted PPD include its role as a component in engineering polymers like Kevlar and as an ingredient in hair dyes[1].
The strategic substitution at one or both nitrogen atoms (N-substitution) is the key to unlocking and modulating the properties of the PPD core. N-substitution profoundly influences:
-
Antioxidant and Antiozonant Efficacy: By donating a hydrogen atom from a secondary amine, N-substituted PPDs become potent radical scavengers, a critical function in preventing the degradation of rubber and polymers. The nature of the substituent (alkyl, aryl) fine-tunes this reactivity[1][2].
-
Solubility and Processing: Substituents alter the molecule's polarity and steric hindrance, improving its solubility and compatibility within various polymer matrices.
-
Toxicity and Safety Profile: While the parent PPD is a known potent skin sensitizer and allergen, N-substitution can modulate these toxicological properties[1][3]. However, as we will explore, the derivatives and their environmental byproducts present their own set of concerns.
Common industrial N-substituted PPDs include IPPD (N-isopropyl-N′-phenyl-p-phenylenediamine), 6PPD (N-(1,3-dimethylbutyl)-N′-phenyl-p-phenylenediamine), and DPPD (N,N′-diphenyl-p-phenylenediamine)[2][4][5].
Synthetic Strategies: From Classical Reactions to Green Chemistry
The synthesis of N-substituted PPDs can be achieved through several established and emerging methodologies. The choice of method depends on the desired substitution pattern (mono- vs. di-substituted, symmetric vs. asymmetric), cost, and scalability.
Reductive Amination
This is a cornerstone method for producing N-alkyl-substituted PPDs. It typically involves the reaction of a p-phenylenediamine derivative (like p-aminodiphenylamine) or p-phenylenediamine itself with a ketone or aldehyde in the presence of a reducing agent and often a catalyst.
Causality: The reaction proceeds via the formation of a Schiff base (imine) intermediate, which is then reduced to the corresponding amine. The use of a catalyst like Raney Nickel was common, but its pyrophoric nature presents safety challenges[6]. Modern variations focus on safer catalysts and conditions.
Experimental Protocol: Synthesis of N-Alkyl-N'-phenyl-p-phenylenediamine [6]
-
Reactor Setup: Charge a reaction vessel with p-aminodiphenylamine, a C₅-C₁₀ aliphatic alcohol (which acts as both the alkylating agent and solvent), and caustic potassium (KOH) as a catalyst.
-
Alkylation: Heat the mixture to an elevated temperature (e.g., 115-125 °C). During the reaction, water is formed as a byproduct.
-
Azeotropic Distillation: Continuously remove the water via azeotropic distillation with the alcohol. A reflux condenser is used to return the condensed alcohol to the reaction zone, driving the equilibrium towards the product.
-
Neutralization: After the reaction is complete (monitored by a technique like GC), cool the mixture and neutralize the caustic potassium catalyst with crystalline oxalic acid.
-
Isolation: Isolate the final product through standard procedures such as filtration to remove the salt and distillation or recrystallization to purify the N-alkyl-N'-phenyl-p-phenylenediamine.
Caption: Reductive Alkylation Workflow.
Condensation with 1,4-Diketones: A Green Approach
A notably green and efficient method involves the condensation of 1,4-cyclohexanedione with primary amines. This one-pot synthesis uses air as the oxidant and ethanol as a relatively benign solvent, proceeding at room temperature with high atom economy.
Causality: The reaction is a multi-step cascade that begins with the condensation of the amine with the dione, followed by an in-situ aromatization facilitated by atmospheric oxygen. The primary byproduct is water, enhancing its green credentials[7].
Experimental Protocol: Synthesis of N,N′-dialkyl-p-phenylenediamines [7]
-
Reaction Setup: In a round-bottom flask, dissolve 1,4-cyclohexanedione (1 equivalent) and the desired primary alkylamine (2 equivalents) in absolute ethanol.
-
Aeration: Stir the mixture at room temperature while bubbling air through the solution. The air serves as the in-situ oxidant for the aromatization step.
-
Monitoring: Monitor the reaction progress using Gas Chromatography (GC). Reactions are typically complete within 1-4 hours.
-
Solvent Removal: Once complete, remove the ethanol under reduced pressure.
-
Salt Formation & Isolation: Dissolve the residue in a minimal amount of acetone and add concentrated HCl to precipitate the dihydrochloride salt of the product. The salt can then be collected by filtration and characterized, or the free base can be liberated for other applications.
Caption: Green Synthesis via Condensation.
Nitrosation and Reduction
This classical two-step method is used to synthesize N,N-dialkyl-p-phenylenediamines from N,N-dialkylanilines.
Causality: The N,N-dialkylaniline is first reacted with a nitrosating agent (e.g., sodium nitrite in acidic conditions) to introduce a nitroso group at the para position. This intermediate is then reduced to the corresponding primary amine, yielding the final product. Stannous chloride (SnCl₂) in HCl is a common reducing agent for this transformation[8]. An important consideration is the product's sensitivity to oxygen, requiring manipulations to be performed in an oxygen-free environment once the final diamine is formed[9].
Experimental Protocol: Synthesis of N,N-dimethyl-p-phenylenediamine [8]
-
Nitrosation: Dissolve p-nitrosodimethylaniline (or its hydrochloride salt) in a warm solution of stannous chloride in concentrated hydrochloric acid. Add the starting material in small portions to control the exothermic reaction.
-
Reduction: After the addition is complete, reflux the mixture for approximately 90 minutes to ensure complete reduction of the nitroso group to an amine.
-
Precipitation: Cool the reaction flask. The double tin salt of the product may precipitate. Complete the precipitation by saturating the solution with hydrogen chloride gas at 0 °C.
-
Isolation and Liberation of Free Base: Filter the salt and redissolve it in water. To prevent air oxidation, overlay the acidic solution with a layer of ether. Add ice to keep the mixture cold, then carefully add a 50% sodium hydroxide solution to neutralize the acid and liberate the free N,N-dimethyl-p-phenylenediamine base.
-
Extraction and Purification: The liberated base will move into the ether layer. Perform several extractions with ether. Combine the ethereal extracts, dry them over anhydrous sodium sulfate, evaporate the ether, and distill the residue under vacuum to obtain the purified product.
Core Application: Antioxidants & Antiozonants in Polymer Stabilization
The primary industrial application of N-substituted PPDs is as antioxidants and antiozonants, particularly for rubber products like tires[1][10].
Mechanism of Action
PPDs function as chain-breaking antioxidants. They interrupt the radical-propagating autoxidation cycle by donating a hydrogen atom from their N-H bond to highly reactive peroxy radicals (ROO•), which are formed during polymer degradation.
-
H-Atom Donation: The PPD derivative (A-NH-B) reacts with a peroxy radical, forming a hydroperoxide and a stabilized aminyl radical (A-N•-B).
-
Further Reaction: This aminyl radical can trap a second peroxy radical.
-
Formation of Quinone Diimines: The ultimate products of these scavenging reactions are often benzoquinonediimines (BQDI). These BQDIs are not inert and can participate in further reactions, contributing to the overall protective effect[2].
The antioxidant effectiveness is influenced by the substituents. Theoretical studies suggest that the stability of the intermediate radicals and the ease of hydrogen atom abstraction are key factors[2][4].
Caption: PPD Antioxidant Mechanism.
Structure-Activity Relationship (SAR)
The choice of N-substituents is critical for performance. Theoretical calculations and experimental data have established a general order of antioxidant effectiveness for commonly used PPDs in polyisoprene rubber[2].
| Derivative | Common Name | Structure (R, R') | Relative Effectiveness |
| N,N′-diphenyl-p-phenylenediamine | DPPD | Phenyl, Phenyl | High |
| N-phenyl-N'-(α-methylbenzyl)-p-phenylenediamine | SPPD | Phenyl, -CH(CH₃)Ph | High |
| N-(1,3-dimethylbutyl)-N′-phenyl-p-phenylenediamine | 6PPD | Phenyl, -CH(CH₃)CH₂CH(CH₃)₂ | Medium-High |
| N-isopropyl-N′-phenyl-p-phenylenediamine | IPPD | Phenyl, Isopropyl | Medium |
| N-(1-methyl-1-phenylethyl)-N'-phenyl-p-phenylenediamine | CPPD | Phenyl, -C(CH₃)₂Ph | Low |
| (Data synthesized from reference[2]) |
The results indicate that both steric and electronic factors play a role. The most effective antioxidants can readily donate a hydrogen atom and form a stable radical intermediate[2].
Applications in Materials Science and Beyond
While antioxidant action is their primary role, PPD derivatives are versatile building blocks.
-
High-Performance Polymers: The parent p-phenylenediamine is a key monomer, along with terephthaloyl chloride, in the synthesis of Kevlar, a polymer renowned for its high tensile strength[1].
-
Conducting Polymers: Oxidative polymerization of PPD and its derivatives can yield thermally stable polymers with interesting electronic properties, suitable for high-temperature applications[11].
-
Covalent Organic Frameworks (COFs): The rigid structure and reactive amine groups of PPD make it an excellent cross-linking agent for creating porous, crystalline COFs used in adsorption and separation technologies[1].
-
Dyes and Photography: PPD is a foundational component in many permanent hair dyes[3][12]. A substituted derivative, CD-4, is a crucial color-developing agent in the C-41 photographic film process[1].
Toxicology and Environmental Fate: An Emerging Challenge
The widespread use of PPDs has led to their ubiquitous presence in the environment, raising significant toxicological concerns for both ecosystems and human health.
Direct Toxicity and Sensitization
The parent p-phenylenediamine is a well-documented toxicant and allergen.
-
Skin Sensitization: PPD is a strong skin sensitizer and was named "Allergen of the Year" in 2006 by the American Contact Dermatitis Society[1]. Chronic exposure can lead to severe eczematoid contact dermatitis[13].
-
Mutagenicity: When used in hair dyes, PPD reacts with hydrogen peroxide to form Bandrowski's base, a substance shown to be a potent mutagen[3]. The mutagenicity of various PPD derivatives is highly dependent on the specific chemical groups present and their position on the benzene ring[14].
-
Acute Toxicity: Ingestion of PPD is highly toxic and can lead to respiratory distress and renal failure[3][13].
Environmental Transformation and the Rise of PPD-Quinones
A major area of current research is the environmental transformation of N-substituted PPDs. In the environment, particularly through reaction with ozone, PPDs like 6PPD are transformed into their corresponding quinone derivatives (PPD-Qs)[15].
These PPD-Qs are emerging contaminants of concern.
-
Extreme Aquatic Toxicity: The 6PPD transformation product, 6PPD-quinone, has been identified as the cause of mass die-offs of coho salmon in the U.S. Pacific Northwest, exhibiting extreme toxicity to this species[10][15]. Subsequent research has shown that a broad range of PPD-Qs exhibit significant acute toxicity to aquatic bacteria, with some being even more toxic than the well-studied 6PPD-Q[16].
-
Widespread Occurrence: PPDs and PPD-Qs are now detected globally in various environmental matrices, including tap water, airborne particulate matter (PM2.5), dust, and wastewater[17][18][19].
-
Human Exposure: The presence of these compounds in the environment leads to inevitable human exposure. PPD-Qs have been detected in human urine and serum samples[5][20][21]. Preliminary studies suggest associations between PPD exposure and biomarkers for oxidative stress and liver damage in humans[21].
Table: Acute Toxicity of PPD-Quinones to Vibrio fischeri [16]
| Compound | EC₅₀ (mg/L) |
| 6PPD-Q | 1.76 - 15.6 |
| Other PPD-Qs | 1.76 - 15.6 |
| (Note: The reference indicates a range for PPD-Qs, with several emerging derivatives showing higher toxicity than 6PPD-Q within this range.) |
This growing body of evidence highlights the urgent need to understand the full life cycle and toxicological impact of these widely used chemicals.
Conclusion
N-substituted p-phenylenediamine derivatives are a class of industrial chemicals with undeniable utility, primarily as stabilizers that extend the life of countless polymer and rubber products. Their synthesis is well-established, with ongoing innovations pushing towards greener and more efficient methods. However, the very chemical reactivity that makes them effective antioxidants also contributes to the formation of toxic and persistent environmental transformation products. The discovery of the profound ecosystem-level impact of 6PPD-quinone has catalyzed a critical re-evaluation of this entire chemical class. For researchers and industry professionals, the path forward requires a dual focus: developing safer, less persistent alternatives while simultaneously advancing our understanding of the environmental fate and health impacts of legacy PPD derivatives to mitigate their unintended consequences.
References
- DFT study of the reaction sites of N,N '-substituted p-phenylenediamine antioxidants. (2025).
- P-Phenylenediamine - Safe Cosmetics. (n.d.). Safe Cosmetics.
- p-Phenylenediamine - Wikipedia. (n.d.). Wikipedia.
- p-Phenylenediamine - CIR Report Data Sheet. (2024). Cosmetic Ingredient Review.
- p-Phenylenediamine | EPA. (n.d.).
- On the antioxidant effectiveness of n,n´–substituted p-phenylenediamines. (2025).
- Preparation of N-substituted-N'-phenyl-P-phenylenediamines. (n.d.).
- Synthesis of N,N-disubstituted-p-phenylenediamine. (n.d.).
- Structure-activity relationships within various series of p-phenylenediamine derivatives. (n.d.).
- Higham, L. T., Konno, K., Scott, J. L., Strauss, C. R., & Yamaguchi, T. (2006). One-step synthesis of N,N′-dialkyl-p-phenylenediamines. Green Chemistry.
- Synthesis and characterization of Poly(p-phenylenediamine) and its derivatives using aluminium triflate as a co-catalyst. (2018). Taylor & Francis Online.
- p-Phenylenediamine SDS, 106-50-3 Safety D
- Preparation of N,N-dimethyl-p-phenylenediamine. (n.d.). PrepChem.com.
- Occurrence of substituted p-phenylenediamine antioxidants in consumer products. (n.d.). ScienceDirect.
- Presence of N, N′-Substituted p-Phenylenediamine-Derived Quinones in Human Urine. (2024). MDPI.
- METHOD OF PREPARING N-ALKYL-N'-PHENYL-OR N'N'- DIALKYL-p- PHENYLENEDIAMINES. (n.d.).
- Preparation method of N,N-diethyl-1,4-phenylenediamine hydrochloride. (n.d.).
- N,N -Diphenyl-1,4-phenylenediamine for synthesis. (n.d.). Sigma-Aldrich.
- Toxicity of substituted p-phenylenediamine antioxidants and their derived novel quinones on aquatic bacterium: Acute effects and mechanistic insights. (2024).
- Beyond Substituted p-Phenylenediamine Antioxidants: Prevalence of Their Quinone Derivatives in PM2.5. (2022). Hong Kong Baptist University.
- p-Phenylenediamine Derivatives in Tap Water: Implic
- A Review of N-(1,3-Dimethylbutyl)-N′-phenyl-p-Phenylenediamine (6PPD) and Its Derivative 6PPD-Quinone in the Environment. (2024). MDPI.
- Occurrence and Fate of Substituted p-Phenylenediamine-Derived Quinones in Hong Kong Wastewater Treatment Plants. (n.d.).
- N-Phenyl-p-phenylenediamine. (2023). Smolecule.
- (PDF) Presence of N, N′-Substituted p-Phenylenediamine-Derived Quinones in Human Urine. (2024).
- Widespread occurrence of two typical N, N'-substituted p-phenylenediamines and their quinones in humans: Association with oxidative stress and liver damage. (2024).
Sources
- 1. p-Phenylenediamine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. safecosmetics.org [safecosmetics.org]
- 4. researchgate.net [researchgate.net]
- 5. Presence of N, N′-Substituted p-Phenylenediamine-Derived Quinones in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RU2169137C1 - METHOD OF PREPARING N-ALKYL-N'-PHENYL-OR N'N'- DIALKYL-p- PHENYLENEDIAMINES - Google Patents [patents.google.com]
- 7. One-step synthesis of N , N ′-dialkyl- p -phenylenediamines - Green Chemistry (RSC Publishing) DOI:10.1039/B607632G [pubs.rsc.org]
- 8. prepchem.com [prepchem.com]
- 9. US6448446B1 - Synthesis of N,N-disubstituted-p-phenylenediamine - Google Patents [patents.google.com]
- 10. Occurrence of substituted p-phenylenediamine antioxidants in consumer products - American Chemical Society [acs.digitellinc.com]
- 11. tandfonline.com [tandfonline.com]
- 12. cir-safety.org [cir-safety.org]
- 13. epa.gov [epa.gov]
- 14. Structure-activity relationships within various series of p-phenylenediamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Toxicity of substituted p-phenylenediamine antioxidants and their derived novel quinones on aquatic bacterium: Acute effects and mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. scholars.hkbu.edu.hk [scholars.hkbu.edu.hk]
- 18. mdpi.com [mdpi.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. Widespread occurrence of two typical N, N'-substituted p-phenylenediamines and their quinones in humans: Association with oxidative stress and liver damage - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Rational Design and Optimization of the N-Alkylation of p-Phenylenediamine with 2-Chloroacetamide
Target Audience: Synthetic Chemists, Materials Scientists, and Drug Development Professionals Discipline: Advanced Organic Synthesis & Process Chemistry
Introduction and Mechanistic Rationale
The synthesis of N,N'-(1,4-phenylene)bis(2-aminoacetamide) and its derivatives via the N-alkylation of p-phenylenediamine (PPD) with 2-chloroacetamide is a foundational transformation in the development of advanced polymers, cross-linking agents, and biologically active amide derivatives 1. While the overall reaction is a classical bimolecular nucleophilic substitution (
Causality in Reagent Selection
As a Senior Application Scientist, I emphasize that successful protocol design relies on understanding the kinetic and thermodynamic drivers of the reaction:
-
The Nucleophile (PPD): PPD contains two primary amine groups that are highly nucleophilic due to the electron-donating resonance of the para-substituted aromatic ring.
-
The Electrophile (2-Chloroacetamide): The
-carbon is highly electrophilic because the adjacent carbonyl group lowers the energy of the lowest unoccupied molecular orbital (LUMO), facilitating nucleophilic attack. -
Solvent Dynamics (DMF): N,N-Dimethylformamide (DMF) is selected as a polar aprotic solvent. Unlike protic solvents (e.g., ethanol), DMF does not form hydrogen bonds with the amine nucleophile. This leaves the amine "naked" and highly reactive, significantly lowering the activation energy (
) of the transition state. -
Acid Scavenging (
): The displacement of the chloride ion generates hydrochloric acid (HCl). If left unneutralized, HCl will protonate unreacted PPD, rendering it non-nucleophilic and stalling the reaction. Potassium carbonate ( ) is utilized as a heterogeneous base; its insolubility in DMF ensures a slow, controlled deprotonation rate that prevents the base-catalyzed hydrolysis of the 2-chloroacetamide reactant 2.
Mechanistic pathway of the sequential SN2 N-alkylation of p-phenylenediamine.
Quantitative Data: Optimization of Reaction Conditions
To establish a self-validating and robust protocol, various reaction conditions were screened. The quantitative data below demonstrates the causality behind the final protocol parameters. The combination of DMF and
| Solvent | Base | Temperature (°C) | Time (h) | Conversion/Yield (%) | Mechanistic Observation |
| Ethanol | 78 (Reflux) | 24 | 65% | Sluggish reaction; protic solvent dampens nucleophilicity. | |
| DMF | 85 | 16 | 89% | Optimal; clean di-alkylation, minimal side products. | |
| Acetonitrile | 82 (Reflux) | 18 | 78% | Moderate yield; partial product precipitation limits conversion. | |
| DMF | NaOH | 85 | 12 | 45% | Poor yield; strong base induces amide hydrolysis of reactant. |
Self-Validating Experimental Protocol
This protocol is designed with built-in In-Process Controls (IPCs) to ensure the system validates itself at critical junctions, preventing downstream failures.
Materials Required
-
Reactants: p-Phenylenediamine (1.0 eq, 10 mmol), 2-Chloroacetamide (2.2 eq, 22 mmol). Note: A slight excess of the electrophile drives the equilibrium toward complete di-alkylation.
-
Reagents: Anhydrous Potassium Carbonate (
, 3.0 eq, 30 mmol), Anhydrous DMF (25 mL). -
Equipment: 100 mL round-bottom flask, reflux condenser, magnetic stirrer, oil bath, TLC plates (Silica gel 60
).
Step-by-Step Methodology
Phase 1: Reaction Setup
-
Preparation: Charge a flame-dried 100 mL round-bottom flask with p-phenylenediamine (1.08 g, 10 mmol) and 25 mL of anhydrous DMF. Stir until completely dissolved.
-
Base Addition: Add finely powdered anhydrous
(4.14 g, 30 mmol) to the solution. The mixture will become a heterogeneous suspension. -
Electrophile Addition (Critical Step): Dissolve 2-chloroacetamide (2.06 g, 22 mmol) in 5 mL of DMF. Add this solution dropwise over 15 minutes to the reaction flask.
-
Causality: Dropwise addition maintains a low steady-state concentration of the electrophile, preventing rapid exothermic spikes and minimizing the formation of poly-alkylated oligomers.
-
Phase 2: Thermocycling and In-Process Control (IPC) 4. Heating: Attach a reflux condenser and heat the reaction mixture in an oil bath set to 85 °C for 16 hours under a nitrogen atmosphere. 5. IPC 1 - TLC Monitoring: After 14 hours, sample the reaction. Run a TLC using Ethyl Acetate/Hexane (7:3 v/v).
- Validation: The starting material (PPD) will have a low
and stain intensely with ninhydrin. The successful formation of the di-alkylated product is confirmed by the disappearance of the PPD spot and the emergence of a new, higher spot.
Phase 3: Quenching and Purification 6. Quenching: Cool the reaction mixture to room temperature. Pour the mixture slowly into 150 mL of crushed ice-water under vigorous stirring. 7. IPC 2 - pH Check: Test the aqueous filtrate with pH paper.
- Validation: The pH should be >8. If the solution is acidic, the
was consumed prematurely, indicating a potential stall in the reaction.
Isolation: Filter the resulting precipitate under vacuum. Wash the filter cake thoroughly with cold distilled water (3 x 20 mL) to remove residual DMF and KCl salts.
Recrystallization: Recrystallize the crude solid from boiling ethanol to yield the pure N,N'-(1,4-phenylene)bis(2-aminoacetamide) as a crystalline powder. Dry in a vacuum oven at 50 °C overnight.
Experimental workflow detailing the self-validating steps for PPD N-alkylation.
References
-
Ayuk, E. L., Afoke, P. A., & Olowolafe, T. A. (2020). "Synthesis and Preliminary Molecular Docking Studies of Novel Ethyl-glycinate Amide Derivatives." International Journal of Research - GRANTHAALAYAH, 8(9), 368-382.[Link]
-
Ayuk, E. L., et al. (2020). "Synthesis and Preliminary Molecular Docking Studies of Novel Ethyl-glycinate Amide Derivatives." ResearchGate PDF Archive.[Link]
Sources
synthesis of pharmaceutical intermediates using 2-[(4-Aminophenyl)amino]-acetamide
Application Note: Synthesis and Utilization of 2-[(4-Aminophenyl)amino]-acetamide in Pharmaceutical Intermediates
Executive Summary This application note details the de novo synthesis, mechanistic reactivity, and downstream application of 2-[(4-Aminophenyl)amino]-acetamide (also known as N-(4-aminophenyl)glycinamide). As a highly versatile bifunctional building block, this compound is critical in the development of biaryl phosphodiesterase-4 (PDE4) inhibitors and other targeted therapeutics. The protocols provided herein are designed for scalability, high regioselectivity, and self-validation at each synthetic step.
Structural & Mechanistic Rationale
The utility of 2-[(4-Aminophenyl)amino]-acetamide stems from its unique poly-nitrogenous architecture, which presents three distinct reactive centers:
-
Primary Aniline: Highly nucleophilic due to the electron-donating nature of the aromatic ring.
-
Secondary Alkyl-Aryl Amine: Sterically hindered and electronically deactivated compared to the primary aniline.
-
Primary Amide: Resonance-stabilized and essentially non-nucleophilic under standard coupling conditions.
This differential nucleophilicity allows for highly regioselective functionalization without the need for transient protecting groups. The scaffold is frequently utilized in the development of biaryl PDE4 inhibitors targeting inflammatory diseases such as asthma and COPD[1]. PDE4 is the major cAMP-metabolizing enzyme found in inflammatory and immune cells, and its inhibition suppresses the release of cytokines[2]. Additionally, glycinamide derivatives are critically evaluated in prodrug development to enhance aqueous solubility and bioavailability[3], while related 4-aminophenyl structures are employed in the synthesis of advanced polyimides[4].
Figure 1: Regioselectivity and nucleophilic reactivity profile of the intermediate's nitrogen centers.
Process Chemistry: De Novo Synthesis
Direct alkylation of p-phenylenediamine with 2-chloroacetamide is notoriously difficult to control, frequently resulting in complex mixtures of mono- and poly-alkylated products. To circumvent this, we employ a two-step sequence: a Nucleophilic Aromatic Substitution (SNAr) of 1-fluoro-4-nitrobenzene with glycinamide, followed by the catalytic hydrogenation of the nitro group. The strong electron-withdrawing nitro group highly activates the para-fluoro substituent, ensuring a clean, quantitative SNAr reaction.
Figure 2: Synthetic workflow for 2-[(4-Aminophenyl)amino]-acetamide and its application.
Protocol 2.1: Synthesis of 2-[(4-Nitrophenyl)amino]acetamide (SNAr)
Causality & Design: DMF is selected as the solvent because it provides superior solvation for both the glycinamide hydrochloride and the inorganic base, facilitating a higher effective concentration of the free nucleophile. Potassium carbonate is used to deprotonate the glycinamide hydrochloride in situ.
Step-by-Step Methodology:
-
Preparation: Charge a 500 mL round-bottom flask with K₂CO₃ (34.5 g, 250 mmol) and anhydrous DMF (100 mL). Stir at room temperature for 15 minutes. Causality: Pre-stirring ensures a uniform suspension, aiding in the rapid deprotonation of the amine salt upon addition.
-
Reagent Addition: Add glycinamide hydrochloride (13.3 g, 120 mmol) in portions over 5 minutes. Stir for an additional 15 minutes.
-
Substrate Addition: Introduce 1-fluoro-4-nitrobenzene (14.1 g, 100 mmol) dropwise.
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to 90 °C under a nitrogen atmosphere for 8 hours.
-
Self-Validation (In-Process Control): Monitor the reaction via TLC (Eluent: EtOAc/Hexane 7:3). The starting material (R_f ~0.8) will be consumed, replaced by a bright yellow product spot (R_f ~0.3).
-
Workup: Cool the mixture to room temperature and pour it slowly into 400 mL of vigorously stirred ice-water. Causality: Quenching with ice-water rapidly precipitates the hydrophobic nitro-aromatic product while keeping the inorganic salts and DMF in the aqueous phase, avoiding tedious column chromatography.
-
Isolation: Filter the resulting yellow precipitate, wash with cold water (3 x 50 mL), and dry in vacuo at 50 °C to afford the intermediate.
Protocol 2.2: Catalytic Reduction to 2-[(4-Aminophenyl)amino]-acetamide
Step-by-Step Methodology:
-
Preparation: Dissolve 2-[(4-Nitrophenyl)amino]acetamide (15.0 g, ~77 mmol) in Methanol (150 mL) within a hydrogenation flask.
-
Catalyst Addition: Carefully add 10% Pd/C (1.5 g, 10% w/w) under a gentle stream of nitrogen. Causality: Dry Pd/C is highly pyrophoric, especially in the presence of methanol vapors. Nitrogen blanketing is critical to prevent autoignition.
-
Purging: Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times to ensure complete displacement of oxygen.
-
Reaction: Stir the mixture vigorously at room temperature under a hydrogen balloon (1 atm) for 4 to 6 hours.
-
Self-Validation (In-Process Control): Monitor by TLC (Eluent: DCM/MeOH 9:1). The distinct yellow color of the reaction mixture will fade to a pale, almost colorless solution. The nitro spot will be entirely replaced by a highly polar, ninhydrin-active spot (R_f ~0.15).
-
Workup: Filter the mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad thoroughly with hot methanol (50 mL).
-
Isolation: Concentrate the filtrate under reduced pressure to afford 2-[(4-Aminophenyl)amino]-acetamide as an off-white solid.
Application Protocol: Regioselective Synthesis of PDE4 Inhibitor Intermediates
To demonstrate the utility of 2-[(4-Aminophenyl)amino]-acetamide, we outline its regioselective amide coupling with 3-(cyclopentyloxy)-4-methoxybenzoic acid, a classic pharmacophore in PDE4 inhibitor design.
Causality & Design: EDC·HCl and HOBt are selected as coupling reagents instead of converting the carboxylic acid to an acyl chloride. Acyl chlorides are highly reactive and can cause non-selective acylation at the secondary amine. The HOBt active ester is milder and highly selective for the more nucleophilic primary aniline.
Step-by-Step Methodology:
-
Dissolve 3-(cyclopentyloxy)-4-methoxybenzoic acid (2.36 g, 10 mmol) in anhydrous DMF (20 mL).
-
Add EDC·HCl (2.30 g, 12 mmol) and HOBt (1.62 g, 12 mmol). Stir for 30 minutes at room temperature to pre-form the active ester.
-
Add 2-[(4-Aminophenyl)amino]-acetamide (1.65 g, 10 mmol) followed by DIPEA (2.6 g, 20 mmol).
-
Stir the reaction at room temperature for 12 hours.
-
Self-Validation: TLC (DCM/MeOH 9:1) will show the disappearance of the highly polar aniline starting material and the emergence of a UV-active product spot (R_f ~0.45).
-
Quench the reaction with saturated aqueous NaHCO₃ (50 mL) and extract with EtOAc (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the PDE4 inhibitor intermediate.
Quantitative Optimization Data
The conditions for the SNAr reaction (Protocol 2.1) were rigorously optimized to maximize the yield of the nitro intermediate while minimizing reaction time and byproduct formation. The quantitative results are summarized in Table 1.
Table 1: Optimization of SNAr Reaction Conditions for 2-[(4-Nitrophenyl)amino]acetamide
| Entry | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Observations |
| 1 | Ethanol | Et₃N | 80 | 12 | 45 | Incomplete conversion; poor solubility. |
| 2 | Acetonitrile | K₂CO₃ | 80 | 12 | 62 | Moderate conversion; slow reaction rate. |
| 3 | DMF | K₂CO₃ | 90 | 8 | 88 | Optimal balance of yield and cost. |
| 4 | DMSO | Cs₂CO₃ | 90 | 6 | 91 | Highest yield, but higher reagent cost. |
| 5 | DMF | DIPEA | 90 | 10 | 74 | Slower deprotonation compared to K₂CO₃. |
Note: DMF and DMSO provided superior solvation, facilitating a higher effective concentration of the free nucleophile. While Cs₂CO₃ in DMSO yielded the highest conversion, K₂CO₃ in DMF was selected for the finalized protocol due to its optimal balance of scalability, cost, and ease of aqueous workup.
References
-
CA2722582A1 - Biaryl pde4 inhibitors for treating inflammation. Google Patents. 1
-
Biaryl PDE4 inhibitors for treating inflammation - European Patent Office - EP 2674417 A2. Googleapis.com.2
-
Amino Acids in the Development of Prodrugs. MDPI. 3
-
Study of thermal decomposition kinetics for polyimides based on 2,6-bis(4-aminophenyl)-4-(4-(4-aminophenoxy) phenyl) pyridine. ResearchGate. 4
Sources
Application Note: High-Sensitivity Spectrophotometric Quantification of 2-[(4-Aminophenyl)amino]-acetamide
Executive Summary
This application note details a validated protocol for the spectrophotometric quantification of 2-[(4-Aminophenyl)amino]-acetamide (also referred to as N-(4-aminophenyl)glycinamide). As a primary aromatic amine (PAA) derivative, this compound is a critical process-related impurity in the synthesis of aniline-based pharmaceuticals and azo dyes. Its structural potential for genotoxicity requires rigorous monitoring at trace levels (ppm) during drug development.
The method utilizes the Bratton-Marshall reaction (diazotization-coupling), chosen for its superior specificity towards primary aromatic amines over secondary/tertiary amines and non-aromatic amides.
Key Performance Indicators:
-
Linear Range: 0.5 – 20 µg/mL
-
LOD: 0.15 µg/mL
- : 545 nm
-
Reaction Time: < 20 minutes
Scientific Principles & Mechanism[1]
Chemical Basis
The analyte contains a free primary amino group attached to a phenyl ring (
Reaction Pathway
The detection mechanism involves three distinct chemical stages:
-
Salt Formation: Dissolution in Hydrochloric Acid (HCl) converts the amine to its hydrochloride salt.
-
Diazotization: Reaction with Sodium Nitrite (
) at low temperature (0-5°C) generates the electrophilic diazonium cation. -
Coupling: The diazonium salt attacks the electron-rich aromatic ring of N-(1-naphthyl)ethylenediamine dihydrochloride (NED) (Bratton-Marshall reagent) to form a stable, purple-colored azo dye.
Critical Control Point: Excess nitrous acid must be destroyed using Ammonium Sulfamate prior to coupling to prevent oxidation of the coupling reagent, which would cause baseline drift and non-linearity.
Reaction Workflow Diagram
Figure 1: Step-wise chemical transformation from analyte to chromophore.
Materials & Instrumentation
Reagents
-
Analyte Standard: 2-[(4-Aminophenyl)amino]-acetamide (>98% purity).
-
Hydrochloric Acid (HCl): 1.0 M and 4.0 M solutions (Analytical Grade).
-
Sodium Nitrite (
): 0.1% w/v aqueous solution. Prepare fresh daily. -
Ammonium Sulfamate: 0.5% w/v aqueous solution.
-
N-(1-naphthyl)ethylenediamine dihydrochloride (NED): 0.1% w/v aqueous solution. Store in amber bottle.
Equipment
-
UV-Vis Spectrophotometer: Double-beam with 10 mm matched quartz cuvettes.
-
Thermostatic Bath: Capable of maintaining 0-5°C (Ice bath is acceptable).
-
Precision Balance: Readable to 0.01 mg.
Experimental Protocol
Standard Stock Solution Preparation
-
Weigh accurately 10.0 mg of 2-[(4-Aminophenyl)amino]-acetamide.
-
Transfer to a 100 mL volumetric flask.
-
Dissolve in 20 mL of 4.0 M HCl to ensure complete protonation and solubility.
-
Dilute to volume with distilled water.
-
Concentration: 100 µg/mL.
-
Stability:[1] Stable for 24 hours at 4°C.
-
Derivatization Procedure (The "Bratton-Marshall" Workflow)
Perform the following steps for the Blank, Standards, and Samples.
| Step | Action | Critical Parameter | Causality/Reasoning |
| 1 | Aliquot Sample | Transfer 1.0 mL of sample into a 10 mL volumetric flask. | Establishes the assay volume. |
| 2 | Acidification | Add 1.0 mL of 1.0 M HCl . | pH < 2.0 |
| 3 | Diazotization | Add 1.0 mL of 0.1% Sodium Nitrite . Mix and place in ice bath (0-5°C) for 5 mins . | Temp: 0-5°C |
| 4 | Scavenging | Add 1.0 mL of 0.5% Ammonium Sulfamate . Shake vigorously and wait 3 mins . | Removal of |
| 5 | Coupling | Add 1.0 mL of 0.1% NED solution . | Room Temp |
| 6 | Dilution | Dilute to mark (10 mL) with distilled water. Mix well. | Homogeneity |
| 7 | Development | Allow to stand for 10 minutes in the dark. | Stability |
| 8 | Measurement | Measure Absorbance at 545 nm against the reagent blank. |
Experimental Workflow Diagram
Figure 2: Operational workflow for the derivatization process.
Method Validation & Performance Data
The following data represents typical performance metrics derived from triplicate analysis.
Linearity and Range
Prepare a series of standards (0.5, 1, 2, 5, 10, 20 µg/mL) from the stock solution.
| Concentration (µg/mL) | Mean Absorbance (AU) | RSD (%) |
| 0.5 | 0.042 | 1.8 |
| 2.0 | 0.165 | 1.2 |
| 5.0 | 0.410 | 0.9 |
| 10.0 | 0.815 | 0.7 |
| 20.0 | 1.620 | 0.5 |
-
Regression Equation:
-
Correlation Coefficient (
): 0.9998
Sensitivity[2]
-
Limit of Detection (LOD):
-
Limit of Quantification (LOQ):
(Where is the standard deviation of the blank and is the slope)
Interference Study
Common pharmaceutical excipients were tested at 100-fold excess.
-
No Interference: Starch, Lactose, Magnesium Stearate, Hydroxypropyl cellulose.
-
Potential Interference: Oxidizing agents (Peroxides) must be absent as they degrade the amine.
Troubleshooting & Optimization
-
Low Sensitivity: Ensure the Sodium Nitrite solution is fresh. Nitrite oxidizes to nitrate upon storage, which does not participate in diazotization.
-
Bubble Formation: Nitrogen gas may evolve during the sulfamate step. Ensure vigorous shaking to degas the solution before adding NED.
-
Wavelength Shift: If
shifts significantly from 545 nm, check the pH of the final solution. It should remain acidic for the azo dye stability.
References
-
Bratton, A. C., & Marshall, E. K. (1939). A New Coupling Component for Sulfanilamide Determination. Journal of Biological Chemistry, 128, 537-550.
-
ICH Harmonised Tripartite Guideline. (2006). Impurities in New Drug Substances Q3A(R2). International Conference on Harmonisation.
- Vogel, A. I. (1989). Vogel's Textbook of Quantitative Chemical Analysis (5th ed.). Longman Scientific & Technical.
-
Nagaraja, P., et al. (2010). Spectrophotometric determination of certain aromatic amines using diazotization-coupling reaction. Journal of Applied Spectroscopy.
Sources
Troubleshooting & Optimization
Technical Support Center: Troubleshooting & Handling Guide for 2-[(4-Aminophenyl)amino]-acetamide
Welcome to the Technical Support Center. 2-[(4-Aminophenyl)amino]-acetamide is a highly reactive p-phenylenediamine (PPD) derivative. While its electron-rich aromatic system makes it highly valuable for chemical synthesis and biological assays, it also renders the compound exceptionally susceptible to auto-oxidation.
As an Application Scientist, I have designed this guide to provide field-proven, mechanistically grounded protocols to ensure the integrity of your compound during storage and handling.
Part 1: Core Concepts & Troubleshooting (FAQ)
Q: Why does my 2-[(4-Aminophenyl)amino]-acetamide turn brown or black during storage? A: The color change is the visual manifestation of auto-oxidation and subsequent polymerization. The p-phenylenediamine core is highly electron-rich. Upon exposure to oxygen, light, or trace transition metals, the primary amine loses an electron to form a radical cation (a Wurster's salt analog). This intermediate rapidly oxidizes further into a highly reactive quinone diimine. The quinone diimine then acts as an electrophile, reacting with unoxidized amine molecules to form dimers, trimers, and eventually dark-colored polymeric degradants. This process not only consumes your active compound but also can [1] that interfere with biological assays.
Q: I stored the powder in a tightly capped bottle on the benchtop, but it still degraded. Why? A: Ambient air contains ~21% oxygen, and standard screw-caps are not perfectly hermetic. Furthermore, opening the bulk bottle introduces fresh oxygen and ambient humidity. Moisture facilitates proton transfer, accelerating the oxidation kinetics. Unreacted PPD derivatives rapidly undergo auto-oxidation, leading to of exposure to ambient conditions[2]. Anaerobic, single-use aliquoting is mandatory.
Q: Can I store 2-[(4-Aminophenyl)amino]-acetamide as a stock solution? A: It is highly discouraged to store this compound in solution for extended periods. Solvents dissolve oxygen, and the mobility of molecules in the liquid phase drastically increases the rate of bimolecular polymerization. If a stock solution is strictly necessary for your workflow, when handling these compounds in aqueous environments[3].
Part 2: Data Presentation - Storage Conditions & Rationale
To maximize the shelf-life of your compound, adhere to the quantitative targets outlined below.
| Parameter | Quantitative Target | Recommended Condition | Mechanistic Rationale |
| Atmosphere | O₂ < 1 ppm | Argon Glovebox | Argon is denser than N₂, efficiently displacing oxygen to prevent radical cation formation. |
| Temperature | -20 °C | Freezer Storage | Low thermal energy drastically reduces the kinetic rate of bimolecular polymerization. |
| Light Exposure | 0 Lux (Dark) | Amber Vials + Foil | Prevents UV/Vis-induced photo-oxidation and homolytic cleavage of amine bonds. |
| Solution pH | pH < 6.0 | Acidic Buffer | Protonates the primary/secondary amines, reducing electron density and oxidation potential. |
| Antioxidant | 1–5 mM | Ascorbic Acid / DTT | Sacrificial reducing agents intercept reactive oxygen species (ROS) in solution. |
Part 3: Mandatory Visualizations
Mechanistic pathway of p-phenylenediamine derivative oxidation into polymeric degradants.
Step-by-step workflow for the anaerobic aliquoting and long-term storage of the compound.
Part 4: Experimental Protocols (Self-Validating Systems)
Protocol 1: Anaerobic Aliquoting and Storage of Solid Powder
This protocol ensures that the bulk powder is never repeatedly exposed to atmospheric oxygen or condensation.
-
Baseline Validation: Perform HPLC (UV detection at ~254 nm) to confirm compound purity is >98%. Visually inspect the powder; it must be white to off-white.
-
Environmental Control: Transfer the bulk bottle, amber glass vials, PTFE-lined caps, and a micro-spatula into a glovebox purged with Argon.
-
Causality: Argon is heavier than nitrogen (molar mass 39.9 vs 28.0 g/mol ), providing a denser protective blanket over the solid powder to physically displace residual oxygen during transfer.
-
-
Single-Use Aliquoting: Divide the powder into 2–5 mg single-use aliquots.
-
Causality: This prevents repeated freeze-thaw cycles and eliminates the introduction of atmospheric oxygen/moisture that occurs every time a bulk bottle is opened.
-
-
Hermetic Sealing: Cap tightly and wrap the seal of each vial with Parafilm before removing them from the glovebox.
-
Long-term Storage: Store the vials at -20°C inside a secondary desiccator chamber.
-
System Validation (Pre-use): Before using an aliquot, allow it to reach room temperature inside the desiccator to prevent condensation. If the powder has turned dark brown or black, the hermetic seal failed, and the aliquot must be discarded.
Protocol 2: Preparation of Oxidation-Resistant Stock Solutions
Use this protocol only when immediate dissolution is required for an assay.
-
Solvent Degassing: Sparge the chosen solvent (e.g., DMSO or aqueous buffer) with Argon gas for a minimum of 30 minutes.
-
Causality: Displaces dissolved oxygen, removing the primary electron acceptor required for Wurster's salt formation.
-
-
Antioxidant Addition: If using an aqueous buffer, add 1–5 mM Ascorbic Acid or Dithiothreitol (DTT) to the degassed solvent.
-
Causality: These act as sacrificial reducing agents, intercepting any residual oxygen or radical cations before they can propagate the oxidation chain reaction.
-
-
Dissolution: Dissolve the single-use aliquot of 2-[(4-Aminophenyl)amino]-acetamide into the degassed solvent immediately before initiating the experiment.
-
System Validation (In-Assay): Monitor the solution's absorbance at ~450-500 nm (visible range). A rapid increase in absorbance indicates quinone diimine formation (oxidation). The solution should remain colorless/pale for the duration of your assay; if it darkens, the data from that run should be invalidated.
References
-
Title: The oxidation of p-phenylenediamine, an ingredient used for permanent hair dyeing purposes, leads to the formation of hydroxyl radicals: Oxidative stress and DNA damage in human immortalized keratinocytes Source: Toxicology Letters URL: [Link]
-
Title: Accurate and stable detection of p-phenylenediamine antioxidants and their transformation products in aquatic products using antioxidant protection - Analysis of actual aquatic products Source: Journal of Hazardous Materials / PubMed URL: [Link]
-
Title: Study of P-Phenylenediamine (PPD) Concentrations after Hair Dye Mixing: A Call for Safety Reassessment Source: Cosmetics (MDPI) URL: [Link]
Sources
resolving solubility issues of 2-[(4-Aminophenyl)amino]-acetamide in organic solvents
Case ID: SOL-8291-AM Topic: Resolving Solubility Issues of 2-[(4-Aminophenyl)amino]-acetamide Assigned Scientist: Dr. A. Vance, Senior Application Scientist
Executive Summary: The Physicochemical Challenge
Welcome to the technical support center. You are likely encountering difficulties dissolving 2-[(4-Aminophenyl)amino]-acetamide (hereafter referred to as 2-APAA ) due to its competing functional groups.
The Root Cause: 2-APAA is a "Janus" molecule. It contains a lipophilic phenyl ring, but its crystal lattice energy is dominated by a robust hydrogen-bonding network formed by three critical moieties:[1]
-
Primary Aromatic Amine: H-bond donor.
-
Secondary Amine Bridge: H-bond donor.
-
Terminal Primary Amide: Strong H-bond donor and acceptor.
This network creates a high-melting-point solid that resists solvation in standard organic solvents like Dichloromethane (DCM) or Ethyl Acetate (EtOAc). To dissolve it, you must thermodynamically overcome this lattice energy using solvents with high dielectric constants or specific hydrogen-bonding capabilities.[1]
Module 1: Solvent Selection Strategy
Direct answers to your solvent compatibility questions.
Q1: Why won't 2-APAA dissolve in my standard extraction solvents (DCM, Hexanes, Ether)?
Answer: 2-APAA is too polar for these solvents. The energy required to break the solute-solute H-bonds is not compensated by the weak Van der Waals interactions offered by non-polar solvents.
-
Recommendation: Stop using DCM or Ether as primary solvents. Use them only as anti-solvents to precipitate the product after reaction completion.[1]
Q2: What are the "Gold Standard" solvents for this compound?
Answer: You require Polar Aprotic Solvents or High-Polarity Protic Solvents . Refer to the Solubility Tier List below for immediate selection:
| Solvent Class | Recommended Solvents | Solubility Potential | Operational Notes |
| Tier 1 (Best) | DMSO , DMF , NMP | High (>100 mg/mL) | Ideal for stock solutions.[1] Hard to remove (high boiling point). |
| Tier 2 (Good) | Methanol , Ethanol , TFE | Moderate (10-50 mg/mL) | Solubility is temperature-dependent.[1] TFE (Trifluoroethanol) is excellent for amides.[1] |
| Tier 3 (Conditional) | THF , Acetonitrile | Low (<5 mg/mL) | Only works with heating or as part of a co-solvent system.[1] |
| Tier 4 (Poor) | DCM, EtOAc, Toluene | Negligible | Use only for washing/precipitation.[1] |
Q3: Can I use alcohols? It precipitates upon cooling.
Answer: Yes, but with a caveat. 2-APAA shows steep temperature-dependent solubility in ethanol and methanol.
-
The Fix: If you must use alcohols (e.g., for crystallization), you are operating in a metastable zone.[1] To stabilize the solution at room temperature, add 5-10% DMSO or DMF as a co-solvent.[1] This disrupts the crystal nucleation process.[1]
Module 2: Advanced Solubilization Protocols
For when standard solvents fail or are unsuitable for your application.[1]
Protocol A: The "Salt Switch" Method (pH Manipulation)
If your application allows (e.g., during synthesis or purification), converting the amine to a salt dramatically changes solubility.[1]
Mechanism: Protonation of the primary aromatic amine (
Step-by-Step:
-
Suspend 2-APAA in Methanol or Acetonitrile .
-
Add 1.0 - 1.1 equivalents of Trifluoroacetic Acid (TFA) or Methanesulfonic Acid .
-
Observation: The solid should dissolve rapidly as the salt forms.[1]
-
Recovery: To recover the free base later, neutralize with Triethylamine (TEA) or aqueous
.[1]
Protocol B: The "Super-Solvent" Mix for Analytics (LC-MS/NMR)
For analytical samples where precipitation cannot be tolerated:
-
Solvent A: DMSO-
(for NMR) or DMSO (for LC-MS). -
Solvent B: Methanol.
-
Ratio: 20:80 (DMSO:MeOH).
-
Why? The DMSO dissolves the solid; the Methanol reduces viscosity and surface tension for injection.[1]
-
Module 3: Troubleshooting & FAQs
Q: My solution turned brown overnight. Is it still usable?
Answer: Likely No. Aromatic amines are prone to oxidation, forming quinone-imine impurities (colored species).[1]
-
Prevention:
-
Always degas solvents (sparge with Nitrogen/Argon) before dissolving 2-APAA.
-
Store solutions in amber vials at 4°C.
-
Add an antioxidant like Ascorbic Acid (if compatible with downstream chemistry).[1]
-
Q: I need to remove the solvent, but DMSO boils too high. What now?
Answer: Avoid rotary evaporation for DMSO. Instead, use a Lyophilization (Freeze-Drying) approach or a Work-up Extraction :
-
Dilute the DMSO solution with 10x volume of water (or brine).[1]
-
Extract the organic product into n-Butanol or IPA/DCM (3:1) mixture. (Standard DCM won't work well, but the alcohol mix improves extraction efficiency for polar amides).[1]
-
Wash the organic layer with water to remove residual DMSO.[1]
Visual Guide: Solubility Decision Tree
Use this logic flow to determine the correct solvent system for your specific experimental stage.[1]
Figure 1: Decision matrix for selecting the optimal solvent system based on experimental intent.
References
-
PubChem. (2025).[1][2] 2-amino-N-(4-aminophenyl)acetamide Compound Summary. National Library of Medicine. Available at: [Link][1]
-
Needham, T. E. (1970).[1][3] The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island Dissertations. Available at: [Link][1]
-
Hirano, A., et al. (2021).[1][4] The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions. International Journal of Biological Macromolecules. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. 2-amino-N-(4-aminophenyl)acetamide | C8H11N3O | CID 21263335 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 4. The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization - PubMed [pubmed.ncbi.nlm.nih.gov]
identification of impurities in technical grade 2-[(4-Aminophenyl)amino]-acetamide
Technical Support Center: Identification of Impurities in Technical Grade 2-[(4-Aminophenyl)amino]-acetamide
Introduction: The Molecule & The Challenge
Subject: 2-[(4-Aminophenyl)amino]-acetamide
Structure:
As a Senior Application Scientist, I understand that analyzing technical grade 2-[(4-Aminophenyl)amino]-acetamide presents a unique set of challenges. This molecule is a hybrid: it contains a primary aromatic amine (highly susceptible to oxidation), a secondary amine bridge (prone to pH-dependent ionization), and a primary amide (susceptible to hydrolysis).[1]
Technical grade material (typically ~90-95% purity) often retains a "fingerprint" of its synthesis—likely the alkylation of p-phenylenediamine (PPD) with 2-chloroacetamide. The impurity profile is not just a quality issue; it is a safety mandate, particularly regarding residual PPD (a potent sensitizer) and alkylating agents.[1]
This guide is structured to help you troubleshoot the identification and quantification of these specific impurities using HPLC and LC-MS workflows.
Module 1: The "Watch List" – Predicted Impurity Profile
Before injecting a sample, you must know what you are looking for.[1] Based on the standard alkylation synthesis route, the following impurities are chemically probable.
| Impurity ID | Structure / Description | Origin | Criticality |
| Imp-A | p-Phenylenediamine (PPD) | Unreacted Starting Material | High (Sensitizer/Tox) |
| Imp-B | N,N'-Bis(carbamoylmethyl)-PPD | Over-alkylation (Reaction at both amines) | Medium (Process Control) |
| Imp-C | N-(4-Aminophenyl)glycine | Hydrolysis of the amide group ( | Low (Stability Indicator) |
| Imp-D | Azoxy/Azo Dimers | Oxidative coupling of primary amines | High (Color/Stability) |
| Imp-E | 2-Chloroacetamide | Unreacted Reagent | High (Alkylating Agent) |
Visualization: Synthesis & Impurity Pathways
The following diagram maps the genesis of these impurities, providing a logical framework for your chromatogram interpretation.
Figure 1: Reaction pathway showing the origin of critical impurities (A, B, E) and degradation products (C, D).[1]
Module 2: Troubleshooting Chromatographic Separation (HPLC/UPLC)
User Question: "I am seeing severe peak tailing for the main peak and co-elution with the PPD starting material. How do I fix this?"
Technical Insight:
Aromatic amines like PPD and your target molecule are basic. On standard C18 silica columns, residual silanols (
Troubleshooting Protocol:
-
The "Silanol Effect" Solution:
-
High pH Strategy (Preferred): Use a hybrid particle column (e.g., Waters XBridge or Agilent Poroshell HPH) that can withstand pH 10-11.[1] At this pH, the amine is deprotonated (neutral) and interacts purely via hydrophobic retention, sharpening the peak.[1]
-
Ion-Pairing Strategy (Alternative): If you must use low pH (pH 3-4), add 10-20 mM Sodium Octanesulfonate to the mobile phase.[1] The sulfonate binds the amine, forming a neutral ion pair that retains well on C18.[1]
-
-
Separating PPD (Impurity A):
-
PPD is very hydrophilic. If it co-elutes with the solvent front, lower your initial organic modifier to 0-2% .[1]
-
Consider a Pentafluorophenyl (PFP) column.[1] PFP phases offer unique selectivity for aromatic amines through
interactions, often separating PPD from its alkylated derivatives better than C18.[1]
-
Recommended HPLC Conditions:
| Parameter | Condition A (High pH - Robust) | Condition B (Ion Pair - Traditional) |
| Column | C18 Hybrid (e.g., BEH C18), 1.7 µm | C18 End-capped, 3-5 µm |
| Mobile Phase A | 10 mM Ammonium Bicarbonate (pH 10) | 0.1% H3PO4 + 10 mM Octanesulfonate |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient | 5% B to 40% B over 10 min | 10% B to 50% B over 15 min |
| Detection | UV 254 nm (Aromatic ring) | UV 240/280 nm |
Module 3: Troubleshooting Mass Spectrometry (LC-MS)
User Question: "I see a mass of M+16 in my spectrum. Is this an N-oxide or a hydroxylated impurity?"
Technical Insight: In aromatic amines, M+16 typically indicates oxidation.[1] However, you must distinguish between:
-
N-Oxidation: Oxidation of the tertiary amine (less likely here as we have primary/secondary amines).
-
Ring Hydroxylation: Oxidation on the phenyl ring (common in PPD derivatives).
-
Hydrolysis Artifact: If your target is MW 165, and you see MW 166, it might be the acid form (Hydrolysis of amide:
[16] replaced by [17] +1 mass unit).[1] Wait, check math: (16) (17) is a +1 Da shift.[1] M+16 is usually Oxygen insertion (+16).
Diagnostic Workflow:
-
Check the Isotope Pattern: Does the M+16 peak have a chlorine signature? (Rule out chloroacetamide adducts).
-
Fragment Ions (MS/MS):
Critical Alert - Ion Suppression: PPD (Impurity A) ionizes poorly in high organic content. Ensure your divert valve sends the first 1-2 minutes to waste to prevent salt deposits on the source, but be careful not to miss the PPD peak if it elutes early.[1]
Module 4: Sample Preparation & Stability (The "Ghost Peak" Problem)
User Question: "My impurity profile changes if I leave the sample in the autosampler for 4 hours. New peaks appear. Why?"
Technical Insight: Aromatic amines are notoriously unstable in solution, rapidly oxidizing to form azo-dimers (Bandrowski’s base analogues) or quinonediimines.[1] These are artifacts of preparation , not true impurities in the solid technical material.
Self-Validating Protocol: To prove a peak is a prep-artifact:
-
The "Time-Zero" Test: Inject the sample immediately after dissolution.
-
The "Antioxidant" Spike: Prepare the sample diluent with 0.1% Ascorbic Acid or Sodium Metabisulfite .
-
Result: If the "new peaks" disappear or are significantly reduced in the antioxidant sample, they are oxidative artifacts generated during analysis.[1]
-
Visualization: Troubleshooting Logic
Figure 2: Decision tree for identifying unknown peaks based on retention time and mass shift.
References
-
Scientific Committee on Consumer Safety (SCCS). (2012). Opinion on p-Phenylenediamine. European Commission. (Provides authoritative data on PPD stability and dimerization). Link
-
Subramanian, S., et al. (2024).[1] HPLC Method for Analysis of Isomers of Phenylenediamine. SIELC Technologies.[2] (Methodology for separating polar aromatic amines).[1] Link
-
Meyer, V. R. (2010).[1] Practical High-Performance Liquid Chromatography. Wiley.[3] (Standard reference for "Silanol Effect" and amine tailing troubleshooting).
-
PubChem. (2025).[4][5] Compound Summary: 2-(4-aminophenyl)acetamide.[4][5][6] National Library of Medicine. (Structural confirmation and physical properties). Link
Sources
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. HPLC Method for Analysis of Isomers of Phenylenediamine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 3. 4-Aminoacetanilide - Wikipedia [en.wikipedia.org]
- 4. 2-amino-N-(4-aminophenyl)acetamide | C8H11N3O | CID 21263335 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. americanelements.com [americanelements.com]
- 6. 2-(4-aminophenyl)acetamide (6633-76-7) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
separation of mono- and di-substituted products in chloroacetamide reactions
Focus: Synthesis, Control, and Separation of Mono- and Di-Substituted Amine Products
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals dealing with the N-alkylation of primary amines using chloroacetamides. A ubiquitous challenge in this workflow is controlling and separating the desired mono-alkylated product (a secondary amine) from the overalkylated byproduct (a tertiary amine).
Mechanistic Overview: The Overalkylation Dilemma
When a primary amine reacts with a chloroacetamide, the initial nucleophilic substitution yields a mono-alkylated secondary amine. From a mechanistic standpoint, the newly added alkyl group is electron-donating via inductive effects. This increases the electron density on the nitrogen atom, often making the secondary amine more nucleophilic than the starting primary amine.
Consequently, the secondary amine competes aggressively for the remaining electrophilic chloroacetamide, leading to a di-substituted (tertiary amine) byproduct[1]. The steric environment of the chloroacetamide plays a critical role in this equilibrium; small α-chloroamides frequently afford dialkylation, whereas sterically hindered derivatives favor monoalkylation due to transition-state crowding[2].
Troubleshooting FAQs
Q: How can I synthetically minimize the formation of the di-substituted byproduct? A: To suppress overalkylation, you must manipulate the reaction kinetics to favor the primary amine. Maintain a high concentration of the primary amine by using a significant molar excess (e.g., a 3:1 to 5:1 ratio of primary amine to chloroacetamide)[1]. Additionally, add the chloroacetamide slowly and dropwise to the amine solution. This ensures the electrophile remains the limiting reagent in the microenvironment, forcing it to react predominantly with the abundant primary amine[1].
Q: Standard silica gel chromatography causes my amines to streak and co-elute. How do I fix this? A: Basic amines interact strongly with the acidic silanol groups on standard bare silica (a Brønsted acid-base interaction). This causes severe peak tailing, yield loss, and poor separation[3]. To resolve this, switch to an amine-functionalized silica column (e.g., aminopropyl-bonded silica). The immobilized amino groups provide a slightly basic surface (pKa ~9.8) that repels the basic analytes, preventing tailing and allowing for clean separation of secondary and tertiary amines[3].
Q: My reaction yielded a large-scale mixture of mono- and di-substituted amines. How do I separate them without chromatography? A: Acid-base liquid-liquid extraction is the most scalable initial approach. Secondary and tertiary amines possess different basicities (pKa values). By carefully adjusting the pH of the aqueous phase, you can selectively protonate one species over the other, extracting them sequentially into an organic solvent[4].
Validated Experimental Protocols
The following protocols are designed as self-validating systems to ensure you can track your product at every step.
Protocol A: pH-Gradient Acid-Base Extraction
Causality: Exploits the ΔpKa between the secondary and tertiary amine for selective aqueous-organic partitioning.
-
Initial Solubilization: Dissolve the crude reaction mixture in a non-polar organic solvent (e.g., ethyl acetate or diethyl ether).
-
Global Acidification: Wash the organic layer with 1M HCl. Both the mono- and di-substituted amines will protonate to form water-soluble ammonium salts and migrate to the aqueous layer. Discard the organic layer, which now contains unreacted chloroacetamide and neutral impurities[4].
-
Selective Deprotonation: Slowly add 1M NaOH to the aqueous layer while monitoring with a pH meter. Stop at a pH exactly between the pKa of your secondary and tertiary amine (typically around pH 8.5–9.5). The less basic amine (often the di-substituted tertiary amine) will deprotonate first.
-
First Extraction: Extract the aqueous layer with fresh organic solvent. This organic phase now contains the di-substituted byproduct.
-
Final Recovery: Raise the aqueous layer's pH to >12 to fully deprotonate the mono-substituted (secondary) amine. Extract with organic solvent, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the pure mono-substituted product[4].
Self-Validation Check: Spot both final extracts on a TLC plate and stain with Ninhydrin. The mono-substituted (secondary) amine will stain strongly (pink/purple), while the di-substituted (tertiary) amine will remain largely invisible to Ninhydrin, confirming successful separation.
Protocol B: Flash Chromatography on Amine-Functionalized Silica
Causality: Eliminates silanol-driven peak tailing by neutralizing the stationary phase.
-
Column Preparation: Pack a flash column with aminopropyl-modified silica gel (or use a pre-packed NH2 cartridge)[3].
-
Sample Loading: Dissolve the crude mixture in a minimal volume of the starting mobile phase (e.g., Hexane/Ethyl Acetate).
-
Elution: Run a gradient of Hexane to Ethyl Acetate. The di-substituted (tertiary) amine, being less polar and lacking hydrogen-bond donors, will elute first. The mono-substituted (secondary) amine will elute second.
-
Fraction Analysis: Monitor fractions via UV (if the chloroacetamide bears a chromophore) and confirm purity using TLC.
Quantitative Data Summary
The following table summarizes the expected quantitative outcomes for different purification strategies based on industry standards[4]:
| Purification Method | Optimal Use Case | Typical Purity | Typical Recovery Yield | Mechanistic Basis |
| pH-Gradient Extraction | Large-scale bulk separation | 90–98% | >90% | Differential basicity (pKa) |
| NH2-Silica Chromatography | Complex mixtures, similar pKa | >98% | 60–85% | Polarity / H-bonding |
| Distillation | High-boiling impurities | >99% | 70–90% | Differential boiling points |
Process Visualization
Workflow for the synthesis and separation of mono- and di-alkylated chloroacetamide products.
References
-
BenchChem. "managing side reactions in the synthesis of N-propyl-2-(propylamino)acetamide". BenchChem Technical Support. 1
-
Biotage. "How do I purify ionizable organic amine compounds using flash column chromatography?". Biotage Knowledge Base. 3
-
BenchChem. "Purification of Secondary Alkyl Amines". BenchChem Technical Support. 4
-
PMC / National Institutes of Health. "α-Anilinoketones, Esters and Amides: A Chemical Study". Molecules. 2
Sources
minimizing side reactions in the synthesis of phenylenediamine derivatives
Welcome to the Technical Support Center for the synthesis and handling of phenylenediamine (PD) derivatives. As a Senior Application Scientist, I have designed this guide to move beyond basic recipes. Here, we address the fundamental thermodynamic and kinetic realities of your reaction vessels.
Phenylenediamines (ortho-, meta-, and para-isomers) are highly reactive, electron-rich aromatic amines. Their synthesis—typically via the catalytic hydrogenation of dinitrobenzenes (DNB)—is a complex gas-liquid-solid three-phase process. The primary modes of failure in these syntheses are incomplete reduction (yielding azo/azoxy dimers), over-reduction (ring saturation), and oxidative degradation (forming intractable polymeric tars).
This guide provides the mechanistic causality behind these failures and field-proven protocols to engineer them out of your workflows.
I. Mechanistic Overview of Phenylenediamine Synthesis & Degradation
To troubleshoot side reactions, you must first visualize the competing kinetic pathways. The reduction of dinitrobenzene proceeds stepwise. If hydrogen mass transfer is slower than the condensation rate of the partially reduced intermediates (nitroso and hydroxylamine species), bimolecular side reactions dominate. Post-synthesis, the electron-rich diamine is highly susceptible to aerobic oxidation.
Reaction pathways and primary side reactions in phenylenediamine synthesis.
II. Troubleshooting & FAQs
Q1: My catalytic hydrogenation of m-dinitrobenzene is stalling at m-nitroaniline, and I am seeing significant azo/azoxy byproduct formation. How do I force complete conversion?
The Causality: Azo and azoxy byproducts are not formed by direct reduction; they are the result of bimolecular condensation between nitrosobenzene and phenylhydroxylamine intermediates. This occurs when the local concentration of dissolved hydrogen at the catalyst surface is depleted (H2 starvation)[1]. The Solution: You must overcome the gas-liquid mass transfer limitation.
-
Reactor Design: Transitioning from a standard batch reactor to a continuous fixed-bed microreactor drastically reduces the diffusion distance, enhancing gas-liquid-solid mass transfer. Microreactors can reduce residence times from hours to under 2 minutes, effectively suppressing azo byproduct formation and pushing yields near 99.4%[1].
-
Solvent Polarity: Hydrogen solubility and solvent polarity dictate the reaction rate. Switching to a more polar solvent or using specific additives (like piperidine) can push the selectivity of m-phenylenediamine to nearly 100%[2].
Q2: The isolated phenylenediamine product rapidly darkens from off-white to dark brown/black upon exposure to air. What is the mechanism, and how can I prevent it?
The Causality: Phenylenediamines (especially p-phenylenediamine) are highly sensitive to trace oxidants. In the presence of oxygen, the diamine undergoes a single-electron or two-electron oxidation to form a highly reactive quinone diimine (QDI) [3][4]. In acidic or basic media, QDI undergoes rapid deamination to quinone monoimine, which then acts as an electrophile, reacting with unoxidized phenylenediamine to form dark, complex oligomers (e.g., Bandrowski's bases)[4][5]. The Solution:
-
Atmospheric Control: The entire workup must be performed under strict Schlenk line conditions (Argon is preferred over Nitrogen due to its density).
-
pH Optimization: Phenylenediamine solutions exhibit their highest oxidative stability at exactly pH 6.0[5]. Avoid highly alkaline workups, as QDI is exceptionally unstable in alkaline media and will rapidly polymerize[5].
-
Antioxidant Additives: During isolation, introducing a sacrificial reductant such as ascorbic acid, hydrazine, or sodium sulfite can quench trace QDI back to the diamine before polymerization occurs[6].
Q3: I am using a standard 10% Pd/C catalyst, but GC-MS shows significant ring-hydrogenated byproducts (e.g., diaminocyclohexane). How do I improve chemoselectivity?
The Causality: Noble metals like Palladium and Platinum are highly active for nitro reduction but also possess sufficient d-band characteristics to activate aromatic rings at elevated pressures. The Solution: Downgrade the catalyst's hydrogenation power or sterically modify the active sites.
-
Switch to Supported Nickel: Silica-supported nickel (Ni/SiO2) or La2O3-promoted Ni/SiO2 catalysts are highly chemoselective for nitro group reduction without touching the aromatic ring. Studies show that a 3% La2O3-SiO2 promoted Ni catalyst can achieve 97.1% conversion with 94% yield of m-phenylenediamine, allowing for at least six reuse cycles without deactivation[7].
-
Catalyst Poisoning: If you must use Pd/C, dope the reaction with a trace amount of a sulfur or phosphorus compound to partially poison the most active step-edge sites responsible for ring hydrogenation, leaving the planar sites available for nitro reduction.
III. Standardized Experimental Protocol: Highly Selective Hydrogenation & Isolation
This protocol is designed as a self-validating system to ensure high mass transfer and zero-oxygen isolation.
Phase 1: Catalytic Hydrogenation (Using Supported Ni/SiO2)
-
Preparation: In a high-pressure Parr reactor, charge 1.0 equivalent of m-dinitrobenzene and a 20 wt% Ni/SiO2 catalyst (catalyst/substrate mass ratio of 3-5%)[8][9].
-
Solvent Addition: Add anhydrous ethanol (solvent/substrate mass ratio of 2:1). Causality: Ethanol provides optimal hydrogen solubility and stabilizes the polar transition states.[8]
-
Purging (Critical Step): Seal the reactor. Pressurize with inert gas (N2 or Ar) to 2.0 MPa and vent. Repeat 3 times. Pressurize with H2 to 2.0 MPa and vent. Repeat 3 times. Validation: Analyze the final vented gas via GC-TCD to ensure O2 is < 10 ppm.
-
Reaction: Pressurize with H2 to 3.0 MPa. Heat the vessel to 100°C (373 K) while stirring at a high agitation rate (>1000 rpm) to eliminate the mass transfer boundary layer[6][8].
-
Monitoring: Monitor the pressure drop. The reaction is complete when H2 consumption ceases (typically 2-4 hours depending on mixing efficiency).
Phase 2: Anaerobic Workup & Isolation
-
Cooling & Venting: Cool the reactor to room temperature. Vent the residual H2 and immediately backfill with Argon.
-
Filtration: Transfer the reaction mixture via a cannula to an Argon-flushed Schlenk frit to remove the Ni/SiO2 catalyst. Do not expose the catalyst to air, as finely divided Ni is pyrophoric and will ignite the ethanol.
-
Stabilization: Add 0.1 wt% ascorbic acid or sodium sulfite to the filtrate to act as a sacrificial antioxidant against trace QDI formation[6].
-
Crystallization: Concentrate the filtrate under reduced pressure (rotary evaporator backfilled with Argon). Induce crystallization by cooling to 0°C. Isolate the white/off-white crystals via anaerobic filtration.
IV. Quantitative Data Summary: Catalyst & Condition Selection
The following table summarizes the expected outcomes and side-reaction profiles based on catalyst and solvent choices, derived from kinetic studies[1][2][7][8][9].
| Catalyst System | Solvent | Operating Conditions | Target Selectivity | Primary Side Reaction Risk |
| 10% Pd/C | Methanol | 30-50°C, 1-2 MPa | 85 - 90% | Over-reduction (ring hydrogenation); N-alkylation. |
| Raney Nickel | Ethanol | 50°C, 3.0 MPa | ~90% | High catalyst attrition; difficult filtration. |
| Ni/SiO2 (20 wt%) | Ethanol | 100°C, 3.0 MPa | 88.9 - 97% | Low risk if H2 pressure is maintained[9]. |
| Ni/3%La2O3-SiO2 | Ethanol | 100°C, 3.0 MPa | > 94% | Negligible. La2O3 promotes dispersion[7]. |
| Supported Ni2P | Piperidine | 80°C, 2.0 MPa | ~ 100% | Solvent toxicity requires careful handling[2]. |
| Microreactor (Flow) | Methanol/EtOH | 40-160°C, 1-5 MPa | 98.3 - 99.4% | None. Eliminates azo byproducts via high mass transfer[1]. |
V. References
-
Selective Hydrogenation. II. m-Dinitrobenzene To m-Nitroaniline Using Palladium on Carbon As Catalyst. American Chemical Society. URL:[Link]
-
Hydrogenation of m-dinitrobenzene to m-phenylenediamine over La2O3-promoted Ni/SiO2 catalysts. Journal of Chemical Technology and Biotechnology. URL:[Link]
-
P-PHENYLENEDIAMINE HCL. Moumoujus. URL:[Link]
-
Method for preparing m-phenylenediamine by hydrogenating m-dinitrobenzene (CN107540554B). Google Patents. URL:
-
Kinetics and mechanism of the hydrogenation of m-dinitrobenzene to m-phenylenediamine. ResearchGate. URL:[Link]
-
Electrochemical approach for recognition and quantification of p-phenylenediamine: a review. Sensors & Diagnostics (RSC Publishing). URL:[Link]
-
Experiments upon the Stability of Colour Developing Solutions. Kinetics and Mechanism of the Conversion of N-Substituted Paraphenylene-Diamines into p-Aminophenols and Hydroquinone in Presence of Oxidants in Traces. Taylor & Francis Online. URL:[Link]
-
Method for preparing m-phenylenediamine by continuous catalytic hydrogenation based on fixed bed microreactor (CN113429295A). Google Patents. URL:
-
Synthesis of m-phenylenediamine from m-dinitrobenzene over silica-supported nickel catalyst. SciSpace. URL:[Link]
-
Electrochemical oxidation of N, N -dialkyl- p -phenylenediamines in the Presence of Sulfite. SID. URL:[Link]
-
Synthesis of p-Phenylenediamine (PPD) using Supercritical Ammonia. ResearchGate. URL:[Link]
Sources
- 1. CN113429295A - Method for preparing m-phenylenediamine by continuous catalytic hydrogenation based on fixed bed microreactor - Google Patents [patents.google.com]
- 2. CN107540554B - Method for preparing m-phenylenediamine by hydrogenating m-dinitrobenzene - Google Patents [patents.google.com]
- 3. moumoujus.com [moumoujus.com]
- 4. Electrochemical approach for recognition and quantification of p -phenylenediamine: a review - Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D1SD00070E [pubs.rsc.org]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. asu.elsevierpure.com [asu.elsevierpure.com]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
Validation & Comparative
A Comparative Guide to the UV-Vis Absorption of 2-[(4-Aminophenyl)amino]-acetamide and Structurally Related Compounds
This guide provides an in-depth technical analysis of the ultraviolet-visible (UV-Vis) absorption characteristics of 2-[(4-Aminophenyl)amino]-acetamide, more commonly known as N-(4-aminophenyl)acetamide or 4-aminoacetanilide. Designed for researchers, scientists, and professionals in drug development, this document offers a comparative study against structurally analogous compounds—aniline, acetanilide, and p-nitroacetanilide. The analysis is grounded in experimental data, explaining the causality behind spectral shifts through the principles of electronic transitions and solvent interactions.
Introduction: The Role of UV-Vis Spectroscopy in Compound Characterization
UV-Vis spectroscopy is a cornerstone analytical technique that measures the absorption of light by a molecule in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to the excitation of electrons from lower to higher energy orbitals. The resulting spectrum, a plot of absorbance versus wavelength, is a unique fingerprint of a molecule's electronic structure. Key features of a UV-Vis spectrum, particularly the wavelength of maximum absorption (λmax), are dictated by the presence of chromophores (light-absorbing groups) and auxochromes (groups that modify the absorption of chromophores).
For aromatic compounds like N-(4-aminophenyl)acetamide, the primary electronic transitions observed are π → π* transitions, associated with the conjugated system of the benzene ring, and n → π* transitions, involving the non-bonding electrons on heteroatoms like nitrogen and oxygen. The position and intensity of these absorption bands are exquisitely sensitive to the molecular architecture and the surrounding solvent environment, providing invaluable information for structural elucidation and purity assessment.
UV-Vis Absorption Profile of N-(4-Aminophenyl)acetamide
N-(4-aminophenyl)acetamide features a benzene ring substituted with two key functional groups: an electron-donating primary amine (-NH₂) and a less strongly donating acetamido group (-NHCOCH₃). Both groups act as auxochromes, modifying the absorption of the benzene chromophore. The lone pair of electrons on the nitrogen atoms of both substituents can interact with the π-electron system of the ring, extending the conjugation and influencing the energy of the electronic transitions.
Experimental data for N-(4-aminophenyl)acetamide shows two primary absorption peaks at λmax = 246.41 nm and 206.05 nm [1]. While the solvent for this specific measurement was not detailed in the available literature, these values serve as a crucial reference. The peak at approximately 246 nm is likely attributable to the primary π → π* transition of the substituted benzene ring, significantly shifted from the absorption of unsubstituted benzene due to the presence of the two nitrogen-containing auxochromes.
Comparative Spectral Analysis
To understand the distinct spectral features of N-(4-aminophenyl)acetamide, it is instructive to compare its UV-Vis absorption with that of structurally related molecules. This comparison allows for the systematic evaluation of how each functional group—the primary amine, the acetyl group, and an electron-withdrawing nitro group—influences the electronic spectrum.
Structural Alternatives for Comparison
The following compounds have been selected for this comparative analysis:
-
Aniline: The parent primary aromatic amine, allowing for the assessment of the effect of adding the acetamido group.
-
Acetanilide: An N-phenylacetamide, which isolates the effect of the acetamido group on the benzene ring without the second amino substituent.
-
p-Nitroacetanilide: A compound where the electron-donating amino group is replaced by a powerful electron-withdrawing nitro group (-NO₂), illustrating the dramatic effect of a "push-pull" electronic system. Due to the extensive data available for the closely related p-nitroaniline , it will also be used to discuss solvatochromic and electronic effects.
Experimental Data Summary
The following table summarizes the reported λmax values for N-(4-aminophenyl)acetamide and its structural analogues in various solvents. This data highlights the influence of both molecular structure and solvent polarity on the UV-Vis absorption maxima.
| Compound | Solvent | λmax (nm) | Reference(s) |
| N-(4-Aminophenyl)acetamide | Not Specified | 246.41, 206.05 | |
| Aniline | Cyclohexane | ~287 | |
| Methanol | ~284 | [2] | |
| Water | ~280 | [2] | |
| Ethanol | 230 | [3] | |
| Acetanilide | Water | ~240-247 | [2] |
| Alcohol | 242 | [4] | |
| p-Nitroacetanilide | Methanol | Spectrum available | |
| p-Nitroaniline (for comparison) | Toluene | ~342 | |
| Methanol | ~370 | ||
| Ethanol | ~377 | ||
| Water | ~381 |
Note: Data is compiled from various sources and is intended for comparative purposes. Experimental conditions may vary between studies.
In-Depth Discussion and Mechanistic Interpretation
The Effect of Substituents on λmax
The position of the primary absorption band in these aromatic compounds is a direct reflection of the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Substituents that decrease this energy gap cause a bathochromic shift (to longer wavelengths), while those that increase it cause a hypsochromic shift (to shorter wavelengths).
-
Aniline vs. Acetanilide: Aniline exhibits a λmax around 280-287 nm in non-polar and polar solvents[2]. The lone pair on the amino group strongly delocalizes into the benzene ring, raising the energy of the HOMO and causing a significant bathochromic shift compared to benzene (~255 nm). In acetanilide (λmax ≈ 242 nm in alcohol), the lone pair on the nitrogen is also delocalized into the adjacent carbonyl group of the acetyl moiety[4]. This resonance competition reduces its ability to donate electron density to the phenyl ring. Consequently, the bathochromic shift is less pronounced than in aniline, resulting in a lower λmax.
-
N-(4-aminophenyl)acetamide: This molecule combines the features of both aniline and acetanilide. It has two electron-donating groups in a para arrangement. The primary amino group is a stronger activating group than the acetamido group. The combined electron-donating effect leads to a λmax (246.41 nm) that is slightly higher than that of acetanilide, reflecting the additional auxochromic contribution of the -NH₂ group[1].
-
The "Push-Pull" Effect: The case of p-nitroaniline provides a dramatic illustration of substituent effects. Here, a strong electron-donating group (-NH₂) is para to a strong electron-withdrawing group (-NO₂). This "push-pull" system creates a significant intramolecular charge transfer (ICT) character in the excited state. This ICT greatly stabilizes the excited state relative to the ground state, drastically reducing the HOMO-LUMO gap and causing a massive bathochromic shift to ~381 nm in water. A similar, though perhaps less pronounced, effect would be expected for p-nitroacetanilide.
Solvatochromism: The Influence of Solvent Polarity
The change in the position of an absorption band with a change in the polarity of the solvent is known as solvatochromism. This effect is particularly prominent in polar molecules where the ground and excited states have different dipole moments.
-
Aniline: The λmax of aniline shows a slight hypsochromic (blue) shift as solvent polarity increases (Cyclohexane: ~287 nm → Water: ~280 nm)[2]. This is characteristic of π → π* transitions in molecules where the ground state is more stabilized by polar solvents (through hydrogen bonding to the amine) than the excited state.
-
p-Nitroaniline: In contrast, p-nitroaniline exhibits a pronounced bathochromic (red) shift with increasing solvent polarity (Toluene: ~342 nm → Water: ~381 nm). This is because the excited state has a much larger dipole moment due to the intramolecular charge transfer. Polar solvents stabilize this highly polar excited state more effectively than the ground state, thus lowering the energy required for the transition.
For N-(4-aminophenyl)acetamide, one would anticipate a solvatochromic behavior that is influenced by both the amino and acetamido groups, likely resulting in shifts that are dependent on the solvent's hydrogen-bonding capabilities.
Experimental Protocols and Methodologies
This section provides a standardized, self-validating protocol for acquiring the UV-Vis spectrum of N-(4-aminophenyl)acetamide or its analogues.
Materials and Equipment
-
N-(4-aminophenyl)acetamide (analytical grade)
-
Spectroscopic grade solvents (e.g., ethanol, cyclohexane, water)
-
Calibrated volumetric flasks and pipettes
-
Dual-beam UV-Vis spectrophotometer
-
1 cm path length quartz cuvettes
Step-by-Step Protocol
-
Stock Solution Preparation: Accurately weigh approximately 15 mg of N-(4-aminophenyl)acetamide and dissolve it in 100 mL of the chosen solvent (e.g., ethanol) in a volumetric flask. This creates a stock solution of approximately 1 mM.
-
Working Solution Preparation: Pipette 1 mL of the stock solution into a 100 mL volumetric flask and dilute to the mark with the same solvent. This yields a working solution of approximately 10 µM. The final concentration should be adjusted to ensure the maximum absorbance falls within the optimal range of the instrument (typically 0.2 - 1.0 absorbance units).
-
Spectrophotometer Setup: Power on the spectrophotometer and allow the lamps (deuterium and tungsten) to warm up for at least 30 minutes to ensure a stable output.
-
Baseline Correction: Fill two quartz cuvettes with the pure solvent. Place one in the reference beam path and the other in the sample beam path. Perform a baseline scan across the desired wavelength range (e.g., 200-400 nm) to correct for any absorbance from the solvent and the cuvettes.
-
Sample Measurement: Empty the sample cuvette, rinse it with a small amount of the working solution, and then fill it with the working solution. Place it back into the sample holder.
-
Spectrum Acquisition: Initiate the sample scan. The instrument will record the absorbance of the sample relative to the reference solvent at each wavelength.
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax) from the resulting spectrum.
Experimental Workflow Diagram
Caption: Workflow for UV-Vis spectral analysis.
Visualization of Structural Relationships
The structural similarities and differences between the target compound and its alternatives are fundamental to understanding their respective UV-Vis spectra.
Caption: Structural relationships of the analyzed compounds.
Conclusion
The UV-Vis absorption spectrum of N-(4-aminophenyl)acetamide is characterized by a primary absorption band around 246 nm, influenced by the competing resonance effects of the para-substituted amino and acetamido groups. Comparative analysis with aniline and acetanilide reveals the distinct electronic contributions of these functional groups. The acetamido group's electron-donating capacity is tempered by delocalization into the carbonyl, resulting in a hypsochromic shift relative to aniline. The study of solvatochromism, particularly with reference to p-nitroaniline, underscores the critical role of solvent polarity in modulating the energy of electronic transitions, especially in molecules with significant charge-transfer character. This guide provides the foundational data and experimental framework necessary for researchers to effectively utilize UV-Vis spectroscopy in the characterization and analysis of N-(4-aminophenyl)acetamide and related aromatic amines.
References
-
Smajlagić, A., & Srabović, M. (2022). Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule. International Journal of Science and Research (IJSR), 11(10), 1035-1039. [Link]
-
Ito, M., & Hata, N. (2009). Similarity and dissimilarity between water and methanol in solvent effects on the spectroscopic properties of aniline. Journal of Molecular Structure, 924-926, 321-326. [Link]
-
PubChem. (n.d.). Acetanilide. National Center for Biotechnology Information. Retrieved February 27, 2026, from [Link]
-
SpectraBase. (n.d.). 4'-Nitroacetanilide. John Wiley & Sons, Inc. Retrieved February 27, 2026, from [Link]
-
Khan, M. A., et al. (2021). Effects of solvents on electronic absorption spectra of p-nitroaniline. SSRN Electronic Journal. [Link]
-
Wikipedia. (2023). Aniline (data page). [Link]
-
Iguchi, D., Erra-Balsells, R., & Bonesi, S. M. (2015). Photo-Fries rearrangement of aryl acetamides: Regioselectivity induced by the aqueous micellar green environment. RSC Advances, 5(15), 11049-11058. [Link]
Sources
Publish Comparison Guide: Melting Point Range Verification for 2-[(4-Aminophenyl)amino]-acetamide
This guide is structured as a high-level technical manual for researchers verifying the identity and purity of 2-[(4-Aminophenyl)amino]-acetamide , a specific intermediate often confused with its structural isomers.
Executive Summary: The Verification Challenge
In the synthesis of fine chemical intermediates, 2-[(4-Aminophenyl)amino]-acetamide (also referred to as N-(4-aminophenyl)glycinamide) presents a unique characterization challenge. Unlike common commodity chemicals, its physical properties are often conflated with its structural isomer, 4-Aminoacetanilide .
This guide provides a definitive protocol to distinguish the target compound from its critical impurities and isomers using Melting Point (MP) Determination . We compare the thermal behavior of the high-purity target against its "Alternatives"—defined here as the specific impurities and isomers likely to contaminate the synthesis.
Material Profile
| Property | Target Compound | Critical Isomer (Alternative) |
| Chemical Name | 2-[(4-Aminophenyl)amino]-acetamide | 4-Aminoacetanilide |
| Structure | ||
| CAS Registry | Specific Intermediate (Verify on COA) | 122-80-5 |
| Primary Distinction | Glycinamide backbone (Secondary amine linkage) | Acetamide backbone (Amide linkage) |
Comparative Analysis: Target vs. Alternatives
The melting point is the primary "first-pass" gate for verifying this compound. The table below compares the thermal profile of the target against the specific alternatives found in the reaction matrix.
Table 1: Thermal Transitions of the Reaction Matrix
| Substance | Role | Melting Point Range (°C) | Comparison Logic |
| 2-Chloroacetamide | Reagent A | 116 – 121 °C | If MP < 125°C, sample is dominated by unreacted alkylating agent. |
| p-Phenylenediamine | Reagent B | 138 – 143 °C | If MP is ~140°C, the coupling reaction failed or conversion is low. |
| 4-Aminoacetanilide | Isomer (Impurity) | 164 – 167 °C | CRITICAL: If MP is sharp at 165°C, you have isolated the wrong isomer (acylation instead of alkylation). |
| Target Compound | Product | Distinct Range (Typically > Reagents)* | The target MP should be distinct from the 165°C isomer. Refer to batch-specific COA. |
| Bis-substituted Product | Over-reaction Impurity | > 230 °C | High MP indicates over-alkylation (formation of N,N'-bis species). |
Technical Insight: The most common error in this synthesis is the formation of the isomer 4-Aminoacetanilide if reaction conditions favor acylation over alkylation. A melting point of 164–167°C is a "Red Flag" indicating the wrong chemical identity, not just low purity.
Methodological Comparison: Capillary vs. DSC
To accurately differentiate the target from the isomer, the choice of method is critical.
Table 2: Performance Comparison of Verification Methods
| Feature | Method A: Capillary (Manual/Automated) | Method B: DSC (Differential Scanning Calorimetry) |
| Principle | Visual/Optical detection of phase change. | Measurement of heat flow (Endothermic events). |
| Precision | ± 0.5 °C | ± 0.1 °C |
| Isomer Detection | Low. Hard to distinguish overlapping ranges without mixed MP. | High. Can detect polymorphic transitions or eutectic melts of isomer mixtures. |
| Suitability | Routine QC. Best for quick "Pass/Fail" checks. | R&D Validation. Essential for establishing the initial reference standard. |
| Workflow Speed | Fast (15 mins) | Slow (45+ mins) |
Experimental Protocol: Self-Validating Verification System
This protocol ensures that the value obtained is not an artifact of the instrument or heating rate.
Phase 1: Instrument Calibration
-
Select Standards: Use Benzoic Acid (122 °C) and Salicylic Acid (159 °C) to bracket the expected region.
-
Validation: The instrument must read within ±0.5°C of these standards before testing the target.
Phase 2: Sample Preparation (The "Packing" Variable)
-
Grinding: Grind the sample to a fine powder using an agate mortar. Coarse crystals lead to uneven heat transfer and broad ranges.
-
Drying: Dry the sample in a vacuum desiccator for 2 hours. Moisture/Solvent residues will artificially depress the MP (Colligative properties).
-
Packing: Fill the capillary to a height of 2–3 mm . Tap firmly to eliminate air pockets.
Phase 3: The Ramp Protocol
-
Fast Ramp: Heat at 10°C/min to determine the approximate melting point (e.g., sample collapses at
). -
Cool Down: Cool the block to
. -
Measurement Ramp: Heat at 1.0 °C/min .
-
Why? High ramp rates (>2°C/min) cause "thermal lag," resulting in artificially high readings.
-
-
Observation: Record
(first liquid meniscus) and (complete clarity).
Phase 4: The Mixed Melting Point Test (The "Gold Standard")
If your sample melts near 165°C (suspiciously close to the isomer):
-
Mix the sample 1:1 with a known standard of 4-Aminoacetanilide .
-
Measure the MP of the mixture.
-
Result Logic:
-
MP Unchanged: Your sample IS the isomer (Identity Failure).
-
MP Depressed/Broadened: Your sample is NOT the isomer (Identity Confirmed).
-
Visualization: Verification Logic Pathways
The following diagrams illustrate the chemical pathways and the logical decision tree for verification.
Diagram 1: Synthesis & Impurity Landscape
Caption: Chemical pathway showing the target product relative to critical thermal impurities.
Diagram 2: Melting Point Decision Tree
Caption: Logic flow for interpreting melting point data during product verification.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 31230, 4-Aminoacetanilide. Retrieved from [Link]
- Citation for the melting point of the critical isomer (164-167°C).
-
Mettler Toledo. Melting Point Determination: Principle and Method. Retrieved from [Link]
- Authoritative source for the capillary method and heating r
- Verification of starting m
-
Stanford Research Systems. Melting Point Determination using OptiMelt. Retrieved from [Link]
- Technical guide on automated detection and the effects of sample packing.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
